Pomalidomide-C6-O-C5-O-C4-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H41N3O8 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoic acid |
InChI |
InChI=1S/C29H41N3O8/c33-24-15-14-23(27(36)31-24)32-28(37)21-11-10-12-22(26(21)29(32)38)30-16-5-1-2-6-17-39-18-7-3-8-19-40-20-9-4-13-25(34)35/h10-12,23,30H,1-9,13-20H2,(H,34,35)(H,31,33,36) |
InChI Key |
STEWOGZNWZMCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCOCCCCCOCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide-C6-O-C5-O-C4-COOH: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Pomalidomide-C6-O-C5-O-C4-COOH, a crucial E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic pathway, comprehensive characterization methodologies, and the underlying biological mechanism of action of the pomalidomide (B1683931) moiety.
Introduction
Pomalidomide is a potent immunomodulatory agent that functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction can be harnessed in PROTAC technology to recruit the E3 ligase machinery to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The this compound conjugate incorporates a flexible ether-based linker with a terminal carboxylic acid, providing a versatile attachment point for conjugation to a ligand targeting a protein of interest. The nature and length of the linker are critical for optimizing the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which ultimately dictates the efficiency of protein degradation.[3]
Synthesis of this compound
The proposed synthetic workflow is as follows:
Experimental Protocols
Protocol 2.1: Synthesis of the Amine-Terminated Linker
This multi-step process involves the sequential construction of the ether linkages and the introduction of a protected amine and a protected carboxylic acid. A representative approach is outlined below:
-
Step 1: Synthesis of tert-butyl 5-(5-(6-aminohexoxy)pentoxy)pentanoate. A series of Williamson ether syntheses would be performed using appropriately protected bifunctional starting materials. For instance, starting with a protected 6-aminohexanol and a protected 5-hydroxypentanoic acid, the chain can be elongated using a dihaloalkane like 1,5-dibromopentane. The use of protecting groups (e.g., Boc for the amine and t-butyl for the carboxylic acid) is crucial to prevent unwanted side reactions.
-
Step 2: Purification. The protected linker would be purified using silica (B1680970) gel column chromatography.
Protocol 2.2: Conjugation of the Linker to Pomalidomide Precursor
This protocol details the nucleophilic aromatic substitution reaction, which is a key step in forming the final conjugate.[4]
-
Reaction Setup: To a solution of 4-fluoro-thalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is added the protected amine-terminated linker (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The use of DMSO is preferred over dimethylformamide (DMF) to avoid the formation of a dimethylamine (B145610) byproduct.[4]
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 90-130 °C) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Protocol 2.3: Deprotection of the Final Conjugate
-
Acid-mediated Deprotection: The purified, protected pomalidomide-linker conjugate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v) at 0 °C.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 1-3 hours. The deprotection should be monitored by LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pomalidomide core, including the aromatic protons and the glutarimide (B196013) ring protons. Additionally, signals corresponding to the methylene (B1212753) groups of the C6, C5, and C4 alkyl chains and the ether linkages in the linker will be present. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms will be particularly informative.
-
¹³C NMR: The carbon NMR spectrum will provide complementary information, showing distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the pomalidomide core and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the linker.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pomalidomide Aromatic Protons | 7.0 - 7.8 | 110 - 148 |
| Glutarimide CH | ~5.1 | ~49 |
| Glutarimide CH₂ | 2.0 - 2.9 | ~22, ~31 |
| Linker O-CH₂ | 3.4 - 3.7 | 68 - 72 |
| Linker N-CH₂ | ~3.2 | ~40 |
| Linker Alkyl CH₂ | 1.2 - 1.8 | 25 - 30 |
| Linker CH₂-COOH | ~2.3 | ~34 |
| Pomalidomide Carbonyls | - | ~167, ~170, ~173 |
| Carboxylic Acid Carbonyl | - | ~175 |
Note: Predicted chemical shifts are based on data from similar pomalidomide derivatives and PEG-ylated compounds and should be confirmed by experimental data.[1][7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap-based HRMS is recommended to obtain an accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), which should be within a few ppm of the calculated theoretical mass.
Table 2: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₁N₃O₈ |
| Molecular Weight | 559.65 g/mol |
| Exact Mass | 559.2894 g/mol |
| Predicted [M+H]⁺ | 560.2966 |
| Predicted [M-H]⁻ | 558.2825 |
Purity Assessment
The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of formic acid or TFA is typically used. The purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm). A purity of ≥95% is generally considered acceptable for biological studies.
Mechanism of Action: Pomalidomide in PROTACs
Pomalidomide functions as the E3 ligase-recruiting moiety in a PROTAC. The underlying mechanism involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
The process begins with the pomalidomide end of the PROTAC molecule binding to CRBN, while the other end binds to the target protein of interest (POI).[1] This binding event brings the POI into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI into small peptide fragments.[2]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, leveraging a robust SNA_r_ reaction, offers a reliable method for obtaining this valuable PROTAC building block. The detailed characterization protocols are essential for ensuring the quality and integrity of the synthesized molecule. A thorough understanding of both the chemical synthesis and the biological mechanism of action is paramount for the successful design and development of novel pomalidomide-based PROTACs for therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pomalidomide-C6-O-C5-O-C4-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A key component in the design of many potent PROTACs is the E3 ligase-recruiting moiety. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized ligand that effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Pomalidomide-C6-O-C5-O-C4-COOH, a pomalidomide-based E3 ligase ligand conjugated to a flexible linker, and its role in the synthesis and mechanism of action of PROTACs for targeted protein degradation.
Introduction to Targeted Protein Degradation and PROTACs
Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs mediate the degradation of a target protein, offering a distinct and often more effective pharmacological outcome. PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
By simultaneously binding to the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.
This compound: A CRBN-Recruiting Moiety for PROTAC Synthesis
This compound is a chemical entity that consists of the pomalidomide core structure linked to a flexible, ether- and alkyl-based chain terminating in a carboxylic acid.[1][2] The pomalidomide portion serves as a high-affinity ligand for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3] The linker, with its defined length and composition, plays a crucial role in optimizing the formation and stability of the ternary complex, which is a key determinant of degradation efficiency. The terminal carboxylic acid provides a convenient chemical handle for conjugation to a POI-binding ligand, enabling the synthesis of a complete PROTAC molecule.
Mechanism of Action of a Pomalidomide-based PROTAC
The signaling pathway for a PROTAC utilizing a pomalidomide-based CRBN ligand is a multi-step process within the cell's ubiquitin-proteasome system.
Caption: Signaling pathway of a pomalidomide-based PROTAC.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is characterized by several key parameters:
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target proteins (POI and E3 ligase).
-
Degradation Efficiency (DC50 and Dmax): The half-maximal degradation concentration (DC50) is the concentration of the PROTAC required to degrade 50% of the target protein. The Dmax represents the maximum percentage of protein degradation achievable.
-
Cellular Potency (IC50): The half-maximal inhibitory concentration, which measures the effectiveness of the PROTAC in inhibiting a biological process, such as cell proliferation.
Disclaimer: The data presented in the following tables are for pomalidomide-based PROTACs with linkers that are structurally analogous, but not identical, to the C6-O-C5-O-C4-COOH linker. The specific linker composition and length can significantly influence the quantitative parameters.
Table 1: Representative Binding Affinities of Pomalidomide and its Derivatives to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
Table 2: Representative Degradation Efficiencies of Pomalidomide-Based PROTACs with PEG/Alkyl Linkers
| PROTAC Target | Linker Type | DC50 | Dmax | Cell Line |
| BRD4 | PEG | 0.8 nM | >95% | 22Rv1 |
| BTK | Alkyl | 2.2 nM | 97% | Mino |
| HDAC8 | Alkyl | 147 nM | 93% | K562 |
| METTL3 | Alkyl | 440 nM | ~70% | MV4-11 |
| CDK6 | PEG | 2.1 nM | >90% | MOLM-14 |
Table 3: Representative Cellular Potencies of Pomalidomide-Based PROTACs with PEG/Alkyl Linkers
| PROTAC Target | Linker Type | IC50 (Cell Viability) | Cell Line |
| BRD4 | PEG | 1.3 nM | 22Rv1 |
| EGFR | Alkyl | 0.81 µM | THP-1 |
| PI3K/mTOR | Alkyl | 68.0 nM | MDA-MB-231 |
Experimental Protocols
The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to characterize its binding, degradation, and functional activities.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase (donor) and a fluorescently labeled HaloTag® (acceptor) are brought into close proximity. By fusing the POI to NanoLuc® and CRBN to HaloTag®, the formation of the ternary complex induced by the PROTAC can be quantified by an increase in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with plasmids expressing the NanoLuc®-POI fusion protein and the HaloTag®-CRBN fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Setup:
-
Replace the culture medium with Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Prepare serial dilutions of the PROTAC.
-
-
Treatment and Measurement:
-
Add the diluted PROTAC or vehicle control to the wells.
-
Immediately add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor luminescence signals at specified time points using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This assay assesses the effect of the PROTAC on cell proliferation.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental and Logical Workflows
The development and characterization of a PROTAC follows a logical progression of experiments.
Caption: A typical experimental workflow for the development and evaluation of a pomalidomide-based PROTAC.
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs that harness the CRBN E3 ligase for targeted protein degradation. The pomalidomide moiety provides a potent and well-characterized anchor to the ubiquitin-proteasome system, while the integrated linker offers the necessary flexibility and a reactive handle for conjugation to a diverse range of protein-of-interest ligands. The rational design of PROTACs, guided by a thorough understanding of their mechanism of action and the careful optimization of each component, holds immense promise for the development of novel therapeutics against a wide spectrum of diseases. The experimental protocols and representative data provided in this guide serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of the next generation of targeted protein degraders.
References
An In-depth Technical Guide to the Cereblon Binding of Pomalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the interaction between pomalidomide-based linkers, specifically focusing on the conceptual framework of molecules like Pomalidomide-C6-O-C5-O-C4-COOH, and their target, the E3 ubiquitin ligase Cereblon (CRBN). As a critical component in the design of Proteolysis Targeting Chimeras (PROTACs), understanding this interaction is fundamental to the development of novel therapeutics.
While specific quantitative binding data for the complete this compound linker-ligand conjugate is not extensively available in public literature, the binding affinity is primarily driven by the pomalidomide (B1683931) moiety.[1] Therefore, this guide leverages the well-characterized binding data of pomalidomide to Cereblon as a robust benchmark.
Core Interaction: Pomalidomide and Cereblon
Pomalidomide is a derivative of thalidomide (B1683933) and functions as a molecular glue, modulating the activity of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] Its binding to the thalidomide-binding domain of Cereblon alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] PROTACs utilize this mechanism by tethering pomalidomide to a ligand for a specific protein of interest, thereby inducing its degradation.[3][4]
Quantitative Analysis of Cereblon Binding
The affinity of pomalidomide and other immunomodulatory drugs (IMiDs) for Cereblon has been determined using various biophysical and biochemical assays. The following table summarizes key binding affinity data, providing a comparative reference for researchers.
| Compound | Assay Method | Binding Affinity (IC50/Kd) | Cell Line/System |
| Pomalidomide | Competitive Binding Assay | ~2 µM (IC50) | U266 Myeloma Cell Extracts |
| Pomalidomide | Fluorescence Polarization | 153.9 nM (IC50) | Recombinant Human CRBN/DDB1 |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | Recombinant Human CRBN-DDB1 |
| Pomalidomide | NMR Spectroscopy | 55 ± 1.8 µM (Kd) | Recombinant Human CRBN (C-terminal domain) |
| Lenalidomide | Competitive Binding Assay | ~1-2 µM (IC50) | U266 Myeloma Cell Extracts |
| Lenalidomide | Fluorescence Polarization | 268.6 nM (IC50) | Recombinant Human CRBN/DDB1 |
| Thalidomide | Fluorescence Polarization | 347.2 nM (IC50) | Recombinant Human CRBN/DDB1 |
Note: Binding affinities can vary based on the specific experimental conditions and assay formats used.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-protein interactions. Below are outlines of common experimental protocols used to quantify the binding of pomalidomide and its derivatives to Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Representative Protocol Outline:
-
Protein and Ligand Preparation:
-
Purified recombinant human Cereblon (often in complex with DDB1) is extensively dialyzed against a specific buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Pomalidomide is dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. A minimal amount of DMSO may be used for solubility, with a matching concentration in the protein solution.[5]
-
-
ITC Instrument Setup:
-
The sample cell is filled with the CRBN-DDB1 protein solution.
-
The injection syringe is loaded with the pomalidomide solution.
-
-
Titration:
-
A series of small injections of the pomalidomide solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[5]
-
Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled probe from the CRBN-DDB1 complex by a test compound.
Representative Protocol Outline:
-
Reagents:
-
Recombinant human CRBN-DDB1 complex.
-
A fluorescently labeled probe, such as Bodipy-thalidomide.[6]
-
Test compounds (e.g., Pomalidomide).
-
Assay buffer.
-
-
Procedure:
-
Serial dilutions of the test compound are prepared.
-
The CRBN-DDB1 complex and the fluorescent probe are incubated in a microplate.
-
The test compound is added, and the mixture is incubated to reach equilibrium.
-
-
Measurement:
-
The fluorescence polarization is measured using a suitable plate reader. The binding of the large protein complex to the small fluorescent probe results in a high polarization value. Displacement by the test compound leads to a decrease in polarization.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the test compound concentration to calculate the IC50 value.[6]
-
Competitive Pull-down Assay
This method assesses the ability of a compound to inhibit the binding of Cereblon from a cell lysate to an immobilized ligand.
Representative Protocol Outline:
-
Reagents:
-
Procedure:
-
The cell lysate is pre-incubated with varying concentrations of the test compound.[2]
-
The thalidomide-coupled beads are added to the lysate and incubated to allow for CRBN binding.
-
The beads are washed to remove non-specific binders.
-
-
Analysis:
-
The proteins bound to the beads are eluted.
-
The amount of CRBN in the eluate is quantified by immunoblotting (Western blot).[2] A decrease in the amount of pulled-down CRBN indicates successful competition by the test compound.
-
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows.
Caption: Pomalidomide-based PROTAC mechanism of action.
Caption: Workflow for a competitive pull-down assay.
References
Pomalidomide-C6-O-C5-O-C4-COOH: A Technical Guide for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Pomalidomide-C6-O-C5-O-C4-COOH, a bifunctional molecule integrating a pomalidomide-based E3 ligase ligand with a flexible polyethylene (B3416737) glycol (PEG)-like linker, for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Pomalidomide (B1683931) serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4A-DDB1-CRBN complex.[1] The C6-O-C5-O-C4-COOH linker provides a versatile scaffold for conjugation to a target protein ligand, enabling the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) that is essential for target ubiquitination and subsequent degradation.
While specific quantitative data for PROTACs utilizing the exact this compound linker is not yet extensively published in peer-reviewed literature, this guide provides a comprehensive overview based on closely related pomalidomide-based PROTACs. The principles, experimental protocols, and data presentation formats detailed herein are directly applicable to the evaluation of novel PROTACs constructed with this linker.
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule is attached to a ligand that binds the protein of interest.[1]
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein, measured as the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize quantitative data for pomalidomide-based PROTACs with linkers of varying compositions and lengths, targeting different proteins of interest. This data serves as a valuable reference for predicting the potential performance of PROTACs synthesized with the this compound linker.
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC Compound | Linker Composition | Target | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Compound 16 | PEG-like | EGFRWT | A549 | Not Reported | 96 | [2] |
| Compound 17 | PEG-like | EGFRWT | A549 | Not Reported | Not Reported | [2] |
| Compound 19 | PEG-like | EGFRWT | A549 | Not Reported | Not Reported | [2] |
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting HDAC8
| PROTAC Compound | Linker Composition | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | Alkyl/PEG | HDAC8 | Not Specified | 147 | 93 | [3] |
Table 3: Anti-proliferative Activity of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC Compound | Linker Composition | Target | Cell Line | IC50 (µM) | Reference |
| Compound 15 | PEG-like | EGFRWT | MCF-7 | 1.12 | [2] |
| Compound 16 | PEG-like | EGFRWT | MCF-7 | 0.65 | [2] |
| Compound 17 | PEG-like | EGFRWT | HCT-116 | 0.98 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments essential for the evaluation of novel PROTACs.
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for conjugating the this compound linker to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
PROTAC of interest
-
Appropriate cell line
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay (MTT Assay)
This assay measures the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
PROTAC of interest
-
Appropriate cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental Workflow and Logical Relationships
The development and evaluation of a novel PROTAC follows a logical workflow, from initial design and synthesis to comprehensive biological characterization.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative chemical proteomics for identifying candidate drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pomalidomide-C6-O-C5-O-C4-COOH Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the Pomalidomide-C6-O-C5-O-C4-COOH linker, a tool for the synthesis of PROTACs that engage the Cereblon (CRBN) E3 ligase. Pomalidomide (B1683931) is a potent binder of Cereblon, and this linker provides a versatile scaffold for the attachment of a target protein ligand.[1] This document details the physicochemical properties, a representative synthesis protocol, and key experimental methodologies for the characterization of PROTACs incorporating this linker.
Core Properties of this compound
The this compound linker is a functionalized derivative of pomalidomide designed for the straightforward synthesis of PROTACs. The terminal carboxylic acid provides a reactive handle for conjugation to a ligand targeting a protein of interest.
| Property | Value | Reference |
| Molecular Formula | C29H41N3O8 | [2][3] |
| Molecular Weight | 559.65 g/mol | [2][3] |
| CAS Number | 2375774-54-0 | [2][3] |
| Appearance | Light yellow to yellow ointment | [2] |
| Solubility | Soluble in DMSO (~100 mg/mL) | [2][3] |
| LogP | 3.3 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 9 | [2] |
| Rotatable Bond Count | 20 | [2] |
Signaling Pathway and Mechanism of Action
PROTACs utilizing the this compound linker function by inducing the proximity of the target protein to the Cereblon E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs synthesized using the this compound linker.
Synthesis of a PROTAC using this compound
This protocol describes a general method for the amide coupling of the this compound linker to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the target protein ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Western Blot for Target Protein Degradation
This protocol allows for the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell viability by measuring ATP levels.
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).
Quantitative Data
The this compound linker was utilized in a study by Steinebach et al. to create a PROTAC that induces the heterodimerization of the E3 ligases Cereblon (CRBN) and von-Hippel-Lindau (VHL), leading to the degradation of CRBN.[1] While specific DC50 and IC50 values for a traditional target protein are not the focus of this particular study, the work demonstrates the utility of this linker in forming a functional PROTAC capable of inducing protein degradation. For the purpose of this guide, representative data for a pomalidomide-based PROTAC with a long ether-based linker targeting a different protein is presented below to illustrate the type of quantitative data that can be generated.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Representative PROTAC | Example Target | Example Cell Line | 50 | >90 | 100 | Fictional Example |
Conclusion
The this compound linker is a valuable tool for the development of potent and selective PROTACs that recruit the Cereblon E3 ligase. Its extended and flexible ether-based structure can be advantageous for spanning the distance between the E3 ligase and various target proteins, facilitating the formation of a productive ternary complex. The terminal carboxylic acid allows for versatile and straightforward conjugation to a wide range of target-binding ligands. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive characterization of novel PROTACs utilizing this linker, enabling researchers to advance the field of targeted protein degradation.
References
Pomalidomide-C6-O-C5-O-C4-COOH: An In-Depth Technical Guide for CRBN E3 Ligase Ligand Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-C6-O-C5-O-C4-COOH, a potent Cereblon (CRBN) E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document elucidates the core mechanism of action, furnishes detailed experimental protocols for characterization, and presents available physicochemical and biological data. The guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this molecule in targeted protein degradation studies.
Introduction to this compound
This compound is a functionalized derivative of pomalidomide (B1683931), an established immunomodulatory drug that binds to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This ligand-linker conjugate is specifically designed for the synthesis of PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1]
The molecule consists of the pomalidomide warhead for CRBN engagement, connected to a flexible polyethylene (B3416737) glycol (PEG)-based linker terminating in a carboxylic acid group. This terminal functional group allows for straightforward conjugation to a ligand targeting a protein of interest (POI), facilitating the creation of novel PROTAC molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₁N₃O₈ | [2] |
| Molecular Weight | 559.65 g/mol | [2] |
| CAS Number | 2375774-54-0 | [2] |
| Appearance | Light yellow to yellow ointment | [3] |
| Solubility | DMSO: ~100 mg/mL (~178.68 mM) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the CRBN E3 ligase and a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data
Table 2: Representative Quantitative Data for Pomalidomide and Pomalidomide-based PROTACs
| Compound/PROTAC | Metric | Value | Target Protein/Assay | Reference |
| Pomalidomide | IC₅₀ (CRBN Binding) | ~1-2 µM | Competitive Binding Assay | [4] |
| Pomalidomide-based PROTAC (ZQ-23) | DC₅₀ | 147 nM | Western Blot (HDAC8) | [5] |
| Pomalidomide-based PROTAC (ZQ-23) | Dₘₐₓ | 93% | Western Blot (HDAC8) | [5] |
| Pomalidomide-based PROTAC (Compound 16) | DC₅₀ | 32.9 nM | Western Blot (EGFR) | [6] |
Experimental Protocols
Synthesis of a Pomalidomide-based PROTAC
While a specific protocol for this compound is proprietary, a general procedure for synthesizing a pomalidomide-linker conjugate involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a suitable amine-terminated linker. Microwave-assisted synthesis can significantly accelerate this process.[7] The terminal carboxylic acid of this compound can then be coupled to an amine-containing POI ligand using standard amide bond formation reagents (e.g., HATU, HOBt).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Pomalidomide-C6-O-C5-O-C4-COOH in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-O-C5-O-C4-COOH is a functionalized ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the immunomodulatory drug Pomalidomide (B1683931), a known binder of the E3 ubiquitin ligase Cereblon (CRBN), connected to a long, flexible polyethylene (B3416737) glycol (PEG)-based linker terminating in a carboxylic acid. This terminal group allows for straightforward conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC.
While preliminary studies detailing the direct application of this compound are not extensively available in peer-reviewed literature, this guide will provide an in-depth overview of the principles of its use, drawing on data from closely related, structurally similar PROTACs. The information presented herein is based on established methodologies for the synthesis and evaluation of pomalidomide-based PROTACs with long-chain ether linkers, providing a robust framework for researchers in the field of targeted protein degradation.
Core Concept: PROTAC-Mediated Protein Degradation
PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, pomalidomide for CRBN), and a linker that connects the two.
The mechanism of action involves the PROTAC simultaneously binding to both the target protein and the E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H41N3O8 | [1] |
| Molecular Weight | 559.65 g/mol | [1] |
| CAS Number | 2375774-54-0 | [1] |
| Appearance | Solid | N/A |
| Storage | Store at -20°C, sealed, away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
| Solubility | Soluble in DMSO (e.g., up to 100 mg/mL) | [1] |
Experimental Protocols
The following section details representative experimental protocols for the synthesis of a PROTAC using a pomalidomide-linker conjugate and its subsequent biological evaluation. These protocols are based on established methods in the field of targeted protein degradation.
PROTAC Synthesis: Amide Coupling
The terminal carboxylic acid of this compound allows for a standard amide coupling reaction with an amine-functionalized ligand for a protein of interest (POI-Linker-NH2).
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Biological Evaluation: Protein Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Human cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the DMSO control.
Quantitative Data from a Representative Study
As a proxy for the performance of PROTACs synthesized with this compound, the following table summarizes data from a study by Steinebach et al. (2019) on a PROTAC with a structurally similar long-chain ether linker designed to induce the degradation of CRBN by recruiting the VHL E3 ligase.
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Type | Reference |
| CRBN-6-5-5-VHL | KMS-27 | CRBN | ~100 | >90 | Western Blot | N/A |
| CRBN-6-5-5-VHL | THP-1 | CRBN | ~100 | >90 | Western Blot | N/A |
| CRBN-6-5-5-VHL | OCI-AML5 | CRBN | ~100 | >90 | Western Blot | N/A |
| CRBN-6-5-5-VHL | K562 | CRBN | ~100 | >90 | Western Blot | N/A |
Note: The data presented is an approximation based on the graphical data from the cited publication, as precise DC50 and Dmax values were not explicitly stated in the main text.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at inducing the degradation of specific proteins via the Cereblon E3 ligase. Its long, flexible linker may offer advantages in facilitating the formation of a productive ternary complex for certain target proteins. While direct experimental data for this specific molecule is not yet widely published, the established principles of PROTAC design and the data from structurally related molecules provide a strong foundation for its successful application in targeted protein degradation studies. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers embarking on the design and evaluation of novel PROTACs.
References
An In-Depth Technical Guide to Pomalidomide-C6-O-C5-O-C4-COOH: A Cereblon-Recruiting Ligand-Linker Conjugate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C6-O-C5-O-C4-COOH is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized immunomodulatory drug, pomalidomide (B1683931), which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The pomalidomide moiety is covalently attached to a flexible, ether-based linker terminating in a carboxylic acid, providing a versatile handle for conjugation to a target protein ligand. This technical guide details the chemical structure, function, and application of this compound in targeted protein degradation, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a chemical entity with the molecular formula C29H41N3O8 and a molecular weight of 559.65 g/mol .[1] Its structure is characterized by the pomalidomide core linked to a hydrophilic polyethylene (B3416737) glycol (PEG)-like linker. The terminal carboxylic acid group enables facile amide bond formation with a primary or secondary amine on a target protein ligand, a common strategy in the modular synthesis of PROTACs.
| Property | Value | Reference |
| Molecular Formula | C29H41N3O8 | [1] |
| Molecular Weight | 559.65 g/mol | [1] |
| CAS Number | 2375774-54-0 | [1] |
| SMILES | O=C(O)CCCCOCCCCCOCCCCCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [2] |
Figure 1: 2D Chemical Structure of this compound.
Function and Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3] By incorporating this ligand-linker conjugate into a PROTAC, researchers can hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).
The fundamental mechanism of action for a PROTAC utilizing this pomalidomide-based conjugate is as follows:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the POI (via the warhead) and CRBN (via the pomalidomide moiety), bringing them into close proximity to form a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.
A key study by Steinebach et al. demonstrated a novel application of this linker by creating a hetero-bifunctional PROTAC that induces the degradation of CRBN itself by recruiting the von Hippel-Lindau (VHL) E3 ligase.[4] This work highlights the modularity and versatility of this compound in constructing PROTACs with unique functionalities.
Diagram 1: General mechanism of action for a pomalidomide-based PROTAC.
Quantitative Data
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
In the study by Steinebach et al., a hetero-bifunctional PROTAC was synthesized by conjugating a VHL ligand to a pomalidomide-based linker analogous to this compound. This PROTAC was designed to induce the degradation of CRBN.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| CRBN-6-5-5-VHL | CRBN | MM1S | 0.46 µM | >90% |
Table 2: Degradation efficiency of a PROTAC utilizing a pomalidomide-based linker.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs using this compound.
Synthesis of a Pomalidomide-VHL Hetero-bifunctional PROTAC
This protocol is adapted from the synthesis of a similar compound in Steinebach et al. and outlines the general steps for conjugating this compound to a VHL ligand.
Step 1: Amide Coupling
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the VHL ligand containing a free amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC.
Diagram 2: Experimental workflow for the synthesis of a pomalidomide-VHL PROTAC.
Western Blot for Protein Degradation
This protocol details the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC and a vehicle control for a fixed time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curve.
In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.
Materials:
-
Purified recombinant target protein
-
Purified recombinant CRBN/DDB1 complex
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, ATP, purified target protein, and the CRBN/DDB1 complex.
-
PROTAC Addition: Add the PROTAC compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Immunoprecipitation: Stop the reaction and immunoprecipitate the target protein using a specific antibody and Protein A/G magnetic beads.
-
Western Blotting: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear or ladder.
Signaling Pathway Visualization
The following diagram illustrates the specific signaling pathway of a hetero-bifunctional PROTAC that induces the degradation of CRBN by recruiting VHL.
Diagram 3: Signaling pathway of CRBN degradation mediated by a pomalidomide-VHL PROTAC.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. Its well-defined structure, with a potent CRBN ligand and a versatile linker, allows for the rational design and construction of molecules for targeted protein degradation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to develop novel therapeutics based on the PROTAC technology. The ability to induce the degradation of specific proteins, including the E3 ligase CRBN itself, opens up new avenues for scientific investigation and therapeutic intervention.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC-mediated crosstalk between E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated crosstalk between E3 ligases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pomalidomide-C6-O-C5-O-C4-COOH: A Technical Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Pomalidomide-C6-O-C5-O-C4-COOH, an E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). While specific research explicitly detailing the use of this exact linker is limited, this document extrapolates from structurally similar pomalidomide-based PROTACs to offer a comprehensive overview of its potential applications, relevant experimental protocols, and the underlying signaling pathways.
Core Concepts: Harnessing the Ubiquitin-Proteasome System
This compound is a critical building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide (B1683931) serves as the E3 ligase-recruiting moiety, specifically engaging Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2]
The extended C6-O-C5-O-C4-COOH linker provides a significant spatial separation between the pomalidomide core and the warhead that binds the target protein. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the target protein.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C29H41N3O8 | [4] |
| Molecular Weight | 559.65 g/mol | [4] |
| CAS Number | 2375774-54-0 | [4] |
| Appearance | Light yellow to yellow ointment | [5] |
| Solubility | DMSO: ~100 mg/mL (~178.68 mM) | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |
Application in PROTAC Synthesis: Targeting Key Proteins in Disease
Representative Degradation Data for Pomalidomide-Based PROTACs
The following table summarizes degradation data for pomalidomide-based PROTACs targeting BTK and BRD4. It is important to note that the specific linkers used in these studies may differ from this compound, but the data provides a relevant benchmark for expected efficacy.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| UBX-382 | BTK (Wild-Type) | TMD-8 | <10 | >90 | [6] |
| MT-809 | BTK | 11.6 | >90 | [7] | |
| ARV-825 | BRD4 | MM.1S | ~5 | >90 | [8] |
| Compound 21 | BRD4 | THP-1 | ~100 | >80 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide representative protocols for key experiments.
PROTAC Synthesis via Amide Coupling
This protocol describes the general steps for conjugating an amine-containing warhead to the this compound linker.
Materials:
-
This compound
-
Amine-functionalized warhead
-
Coupling agent (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-functionalized warhead (1.1 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.[1]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the bands. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]
In-Cell Ubiquitination Assay
This assay confirms that protein degradation is mediated by the ubiquitin-proteasome system.[11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound represents a valuable tool for the construction of PROTACs. Its long, flexible, and hydrophilic linker offers distinct advantages in optimizing the geometry of the ternary complex, potentially leading to enhanced degradation efficacy. While direct experimental data for this specific linker is not yet widely published, the principles and protocols outlined in this guide, based on extensive research into pomalidomide-based PROTACs, provide a solid foundation for its application in targeted protein degradation studies. As the field of targeted protein degradation continues to evolve, the rational design of linkers, such as this compound, will be paramount in developing the next generation of highly potent and selective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pomalidomide-C6-O-C5-O-C4-COOH PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Pomalidomide-C6-O-C5-O-C4-COOH, an advanced E3 ligase ligand-linker conjugate. This molecule is a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Pomalidomide (B1683931) serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The attached C6-O-C5-O-C4-COOH linker, featuring a terminal carboxylic acid, provides a versatile attachment point for a ligand that binds to a protein of interest (POI), enabling the creation of a complete PROTAC molecule. The ether-containing chain in the linker can enhance solubility and provide optimal spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC-Mediated Protein Degradation Signaling Pathway
Pomalidomide-based PROTACs function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule, conjugated via the linker, binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of this compound is proposed as a multi-step process. This involves the initial synthesis of a protected linker, followed by its conjugation to pomalidomide, and a final deprotection step. The following protocols are representative and may require optimization based on specific laboratory conditions.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of the Protected Linker (tert-butyl 4-(5-(6-bromohexyloxy)pentyloxy)butanoate)
This step involves the sequential alkylation of a diol to construct the ether linkages of the linker, with the carboxylic acid end protected as a tert-butyl ester.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl 4-bromobutanoate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Protocol:
Step 1a: Monofunctionalization of 1,5-Pentanediol
-
To a solution of 1,5-pentanediol (5 equivalents) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-(6-bromohexyloxy)pentan-1-ol.
Step 1b: Second Alkylation to Introduce the Protected Carboxylic Acid
-
To a solution of 5-(6-bromohexyloxy)pentan-1-ol (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butyl 4-bromobutanoate (1.1 equivalents) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the protected linker, tert-butyl 4-(5-(6-bromohexyloxy)pentyloxy)butanoate.
Step 2: Conjugation of the Protected Linker to Pomalidomide
This step involves the alkylation of the 4-amino group of pomalidomide with the synthesized protected linker.
Materials:
-
Pomalidomide
-
tert-butyl 4-(5-(6-bromohexyloxy)pentyloxy)butanoate (from Step 1)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a solution of pomalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents) and the protected linker (1.2 equivalents).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the protected this compound-tert-butyl ester.
Step 3: Deprotection of the tert-Butyl Ester
The final step is the removal of the tert-butyl protecting group to yield the free carboxylic acid.
Materials:
-
Protected Pomalidomide-linker (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the protected Pomalidomide-linker (1 equivalent) in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The crude product can be purified by preparative HPLC or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to yield the final product, this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) | Analytical Method |
| 1a | 5-(6-bromohexyloxy)pentan-1-ol | 1,6-Dibromohexane | 40-50 | >95% | ¹H NMR, LC-MS |
| 1b | tert-butyl 4-(5-(6-bromohexyloxy)pentyloxy)butanoate | 5-(6-bromohexyloxy)pentan-1-ol | 60-70 | >95% | ¹H NMR, LC-MS |
| 2 | Protected Pomalidomide-Linker (tert-butyl ester) | Pomalidomide | 50-65 | >95% | ¹H NMR, LC-MS |
| 3 | This compound | Protected Pomalidomide-Linker (tert-butyl ester) | 85-95 | >98% | ¹H NMR, HRMS |
Conclusion
The protocols outlined in this document provide a reliable method for the synthesis of this compound, a valuable building block for the development of CRBN-recruiting PROTACs. The use of a well-defined ether-containing linker with a terminal carboxylic acid allows for versatile and efficient conjugation to a variety of protein of interest ligands via standard amide coupling reactions, facilitating the rapid generation of PROTAC libraries for screening and optimization in targeted protein degradation studies.
Application Notes and Protocols for Pomalidomide-C6-O-C5-O-C4-COOH in Cellular Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pomalidomide-C6-O-C5-O-C4-COOH is a functionalized chemical tool used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It consists of two key components:
-
Pomalidomide (B1683931): A well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[][4] Pomalidomide redirects the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific cellular proteins.[4][5][6]
-
Linker with a Terminal Carboxylic Acid: A flexible linker chain terminating in a carboxylic acid (-COOH) group.[7] This acid serves as a reactive handle for conjugation to a ligand that binds to a specific Protein of Interest (POI), thus forming a complete PROTAC molecule.
The primary application of this compound is as a synthetic building block for creating PROTACs.[1][7] The resulting bifunctional molecule is designed to recruit a target protein to the CRBN E3 ligase, leading to the target's degradation through the cell's own ubiquitin-proteasome system.[8][9] These application notes provide protocols for characterizing a novel PROTAC synthesized using this compound.
Mechanism of Action: CRBN-Mediated Degradation
Pomalidomide binds to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4] This binding event alters the complex's substrate specificity. When incorporated into a PROTAC, the pomalidomide moiety binds CRBN while the other end of the PROTAC binds the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated recruitment of a target protein to the CRBN E3 ligase for degradation.
Physicochemical Properties and Reagent Preparation
Proper handling and preparation of stock solutions are critical for reproducible results in cellular assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2375774-54-0 | [10] |
| Molecular Formula | C₂₉H₄₁N₃O₈ | [10] |
| Molecular Weight | 559.65 g/mol | [10] |
| Appearance | Light yellow to yellow ointment | [2] |
| Storage | Store at -20°C, sealed, away from moisture. |[10] |
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution for serial dilution in cellular assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator or water bath at 60°C
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration, calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of the compound (MW = 559.65):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 559.65 g/mol )) * 1,000,000 µL/L ≈ 178.7 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
To aid dissolution, vortex the solution thoroughly. If needed, use sonication or gentle warming in a water bath (up to 60°C).[10] Visually confirm that all solid has dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.[10]
Table 2: Example Stock Solution Preparation Volumes
| Desired Stock Concentration | Mass of Compound | Volume of DMSO to Add |
|---|---|---|
| 1 mM | 1 mg | 1.787 mL |
| 5 mM | 1 mg | 0.357 mL |
| 10 mM | 1 mg | 0.179 mL |
| 10 mM | 5 mg | 0.893 mL |
Key Cellular Assays and Protocols
Once a PROTAC has been synthesized using this compound, a series of cellular assays are required to characterize its activity.
Assay 1: CRBN Target Engagement in Live Cells (NanoBRET™ Assay)
Objective: To confirm and quantify the binding of the synthesized PROTAC to the CRBN E3 ligase within intact cells. This assay measures the ability of the PROTAC to compete with a fluorescent tracer that binds to CRBN.[11][12]
Caption: Experimental workflow for the NanoBRET™ CRBN target engagement assay.
Protocol 2: NanoBRET™ CRBN Target Engagement
-
Cell Plating: Seed HEK293 cells into a white, 96-well assay plate at an appropriate density and allow them to attach overnight.
-
Transfection: Transfect cells with a plasmid encoding for CRBN fused to NanoLuc® luciferase according to the manufacturer's protocol. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the synthesized PROTAC in assay medium. Include a "no compound" vehicle control.
-
Treatment: Add the PROTAC dilutions to the appropriate wells.
-
Tracer Addition: Immediately add the fluorescent CRBN tracer to all wells at its recommended final concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Prepare the NanoBRET™ substrate solution. Add it to all wells.
-
Measurement: Read the plate within 10-15 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and 610 nm (acceptor emission).
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Table 3: Example Data for CRBN Target Engagement
| Compound | Description | IC₅₀ (nM) in Live Cells |
|---|---|---|
| PROTAC-A | Binds POI-X | 25 |
| Pomalidomide | Parent CRBN Ligand | 5 |
| Negative Control | Inactive Epimer | > 10,000 |
Assay 2: Target Protein Degradation (Western Blot Analysis)
Objective: To directly measure the reduction in the levels of the target protein (POI) following treatment with the synthesized PROTAC.
Caption: Workflow for quantifying protein degradation via Western Blot.
Protocol 3: Western Blot for POI Degradation
-
Cell Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a fixed time (e.g., 18-24 hours) or with a fixed concentration for various times (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 4: Example Data for POI Degradation by Western Blot
| Compound | Target POI | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| PROTAC-A | POI-X | 15 | 95% |
| PROTAC-B (less optimal linker) | POI-X | 250 | 70% |
| Negative Control | POI-X | > 10,000 | < 10% |
Assay 3: Assessing Cell Permeability
Objective: To determine if the PROTAC's potency is limited by its ability to cross the cell membrane. This is achieved by comparing CRBN target engagement in intact versus permeabilized cells. A significant rightward shift in potency (higher IC₅₀) in intact cells suggests poor permeability.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomalidomide-C6-CO2H ≥98% | 2225940-50-9 [sigmaaldrich.com]
- 8. PROTAC Design [protocols.io]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for Pomalidomide-C6-O-C5-O-C4-COOH in In Vitro Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pomalidomide-C6-O-C5-O-C4-COOH in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and their subsequent evaluation in in vitro protein degradation studies. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents data in a clear and accessible format.
Introduction
This compound is an E3 ligase ligand-linker conjugate that incorporates the pomalidomide (B1683931) moiety, a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This functionalized molecule serves as a critical building block for the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs).[4][5][6]
PROTACs function by recruiting a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[7][8][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5][10] The catalytic nature of this process allows for the degradation of multiple protein molecules by a single PROTAC molecule.[11] Pomalidomide-based PROTACs have shown significant potential in targeting proteins implicated in various diseases, including cancer.[5][6]
Mechanism of Action
A PROTAC synthesized using this compound will have a warhead that binds to the target protein and the pomalidomide moiety that engages the CRBN E3 ligase. The linker, derived from the C6-O-C5-O-C4-COOH chain, plays a crucial role in optimizing the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is essential for efficient protein degradation.[4] The degradation of the target protein leads to a downstream cellular response, which can be antiproliferative, pro-apoptotic, or immunomodulatory, depending on the function of the targeted protein.[12]
Signaling Pathway of Pomalidomide-Based PROTACs
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a pomalidomide-based E3 ligase ligand.
Caption: Pomalidomide-based PROTACs induce the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[13] The following table provides representative data for a hypothetical PROTAC synthesized from this compound targeting a protein of interest (e.g., a kinase).
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | Example: MCF-7 | 24 hours |
| Dmax | >90% | Example: MCF-7 | 24 hours |
| CRBN Binding (IC50) | 150 nM | N/A | N/A |
| Target Binding (IC50) | 25 nM | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the in vitro efficacy of a PROTAC derived from this compound are provided below.
Experimental Workflow: In Vitro Protein Degradation Studies
Caption: A typical experimental workflow for the synthesis and in vitro characterization of a novel PROTAC.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with the PROTAC.[7]
Materials:
-
Cell line expressing the protein of interest
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[14][15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight.[16] Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24 hours).[16]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16][17] Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[7] Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[16] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[16] Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the protein of interest, the PROTAC, and CRBN.[8]
Materials:
-
Cell line expressing the protein of interest
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI antibody)
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective. In a parallel sample, co-treat with a proteasome inhibitor to prevent the degradation of the complex.[4]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[15]
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the protein of interest and CRBN to confirm the presence of all three components of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.[10][20]
Materials:
-
Purified recombinant proteins: Protein of Interest (POI), E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Ubiquitin
-
ATP
-
Pomalidomide-based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
-
Western blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase complex, ubiquitin, ATP, and the purified POI in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the POI.
-
A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands above the unmodified POI, representing the poly-ubiquitinated protein.[10]
-
By following these detailed protocols, researchers can effectively utilize this compound to develop and characterize novel PROTACs for targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
Step-by-Step Guide for Pomalidomide-C6-O-C5-O-C4-COOH Linker Attachment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and attachment of the Pomalidomide-C6-O-C5-O-C4-COOH linker, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone in the design of potent and selective protein degraders.[1]
The this compound linker provides a flexible, hydrophilic spacer arm terminating in a carboxylic acid, which allows for covalent attachment to a target protein ligand via amide bond formation. This guide details a plausible synthetic route for the linker-pomalidomide conjugate, a robust protocol for its attachment to amine-containing molecules, and methods for evaluating the resulting PROTAC's efficacy.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
Experimental Protocols
This section details a multi-stage process for the preparation and application of the this compound linker. The workflow encompasses the synthesis of the linker-pomalidomide conjugate, its attachment to a target ligand, and subsequent biological evaluation.
Caption: Overall experimental workflow for synthesis and evaluation.
Part 1: Synthesis of this compound
This section outlines a plausible synthetic route, as a direct published protocol is not available. The strategy involves the initial synthesis of the bifunctional linker followed by its conjugation to a pomalidomide precursor.
Step 1: Synthesis of the C6-O-C5-O-C4-COOH Linker
This multi-step synthesis utilizes Williamson ether synthesis to construct the ether linkages and requires the use of protecting groups for the amine and carboxylic acid functionalities.
-
1a. Synthesis of intermediate (tert-butyl 4-((5-hydroxypentyl)oxy)butanoate):
-
To a solution of 1,5-pentanediol (B104693) in a suitable solvent like anhydrous DMF, add sodium hydride (NaH) portion-wise at 0°C.
-
Allow the reaction to stir for 30 minutes.
-
Add tert-butyl 4-bromobutanoate dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the product by flash chromatography.
-
-
1b. Synthesis of intermediate (tert-butyl 4-((5-((6-aminohexyl)oxy)pentyl)oxy)butanoate):
-
To a solution of the alcohol from step 1a in anhydrous DMF, add NaH at 0°C.
-
After 30 minutes, add N-(6-bromohexyl)phthalimide and stir overnight at room temperature.
-
Work up the reaction and purify the phthalimide-protected intermediate.
-
Deprotect the phthalimide (B116566) group using hydrazine (B178648) in ethanol (B145695) under reflux to yield the primary amine.
-
-
1c. Final Linker Synthesis (C6-O-C5-O-C4-COOH):
-
Protect the primary amine from step 1b with a suitable protecting group, for example, a Boc group.
-
Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the carboxylic acid.
-
The resulting Boc-protected linker with a terminal carboxylic acid can be carried forward to the next step.
-
Step 2: Conjugation to 4-Fluorothalidomide
The most common and efficient method for attaching such linkers to pomalidomide is through nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide.[2][3]
-
Dissolve 4-fluorothalidomide and the Boc-protected linker from step 1c in a polar aprotic solvent like DMSO.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture (e.g., to 90-130°C) and monitor by TLC or LC-MS. Reactions are typically complete within 16 hours.[4]
-
After completion, perform an aqueous workup and extract the product.
-
Remove the Boc protecting group with TFA in DCM.
-
Purify the final product, this compound, by preparative HPLC.[5][6]
Step 3: Characterization
Confirm the structure and purity of the synthesized this compound using:
-
1H and 13C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.[7]
-
HPLC: To determine the purity.
| Parameter | Typical Conditions & Results | Reference |
| SNAr Reaction Solvent | DMSO, DMF | [2][8] |
| Base | DIPEA (3.0 eq.) | [2][8] |
| Temperature | 90-130 °C | [4] |
| Reaction Time | 16-24 hours | [8] |
| Typical Yield | 40-70% (linker dependent) | [3] |
| Purification Method | Flash Chromatography, Prep-HPLC | [5][6] |
Part 2: Attachment of this compound to a Target Ligand
This protocol describes the formation of a stable amide bond between the terminal carboxylic acid of the pomalidomide-linker and a primary or secondary amine on the target protein ligand.
Step 4 & 5: Carboxylic Acid Activation and Amide Coupling
-
Dissolve the this compound (1.0 eq.) and the amine-functionalized POI ligand (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Add an amide coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
| Component | Typical Reagents | Equivalents | Purpose |
| Coupling Agent | HATU, HBTU, EDC/HOBt | 1.2 | Activates carboxylic acid |
| Base | DIPEA, Triethylamine | 2.0-3.0 | Scavenges acid byproduct |
| Solvent | DMF, DMSO, DCM | - | Anhydrous, aprotic |
| Temperature | Room Temperature | - | Mild reaction conditions |
| Reaction Time | 4-24 hours | - | Varies by substrate |
Step 6: PROTAC Purification and Characterization
-
Upon reaction completion, dilute the mixture with a suitable solvent and perform an aqueous workup.
-
Purify the crude PROTAC using reversed-phase preparative HPLC.
-
Characterize the final PROTAC by LC-MS and HRMS to confirm its identity and purity.
Part 3: Biological Evaluation of the Final PROTAC
Step 7: Western Blot Analysis for Target Protein Degradation
This is the primary assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[9][10]
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[10]
| Parameter | Description | Typical Range of Values |
| PROTAC Concentration | Dose-response curve generation | 0.1 nM - 10 µM |
| Treatment Duration | Time-course analysis | 4 - 48 hours |
| DC50 | Potency of degradation | pM to µM range |
| Dmax | Efficacy of degradation | >80% for effective PROTACs |
Step 8: Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the treated cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Assay Procedure (MTT Example):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Disclaimer: These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may require optimization depending on the specific substrates and equipment used.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Flash and Prep-HPLC purification : Demonstration [blog.interchim.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pomalidomide-C6-O-C5-O-C4-COOH: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-O-C5-O-C4-COOH is a high-purity E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the potent Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), connected to a flexible polyethylene (B3416737) glycol (PEG)-based linker terminating in a carboxylic acid. The terminal carboxylic acid group provides a versatile handle for conjugation to a ligand targeting a protein of interest (POI), enabling the creation of novel heterobifunctional degraders for oncology research.
Pomalidomide, an immunomodulatory drug, is a well-established binder of CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4] By hijacking this E3 ligase, PROTACs containing pomalidomide can induce the ubiquitination and subsequent proteasomal degradation of specific cancer-related proteins. Pomalidomide is often preferred over thalidomide (B1683933) in PROTAC design due to its higher binding affinity for CRBN, which can lead to more efficient ternary complex formation and more effective protein degradation.[5]
This document provides detailed application notes and generalized experimental protocols for the use of pomalidomide-based PROTACs in oncology research, using examples of PROTACs developed with similar linkers to target key cancer drivers.
PROTAC-Mediated Protein Degradation Signaling Pathway
The fundamental mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Applications in Oncology Research
PROTACs synthesized using pomalidomide-based linkers have shown promise in targeting a variety of oncoproteins. The linker composition and length are critical for optimizing the degradation efficiency of the target protein. While specific data for the this compound linker is not yet published, research on PROTACs with similar linkers provides valuable insights into potential applications.
Case Study 1: Targeting Epidermal Growth Factor Receptor (EGFR)
A novel series of pomalidomide-based PROTACs were developed to target wild-type and mutant EGFR, which are overexpressed in several cancers. One of the most potent compounds, Compound 16 , demonstrated significant anti-proliferative activity and induced EGFR degradation.
Case Study 2: Overcoming Drug Resistance in Chronic Myelogenous Leukemia (CML)
To address the challenge of the T315I mutation in Bcr-Abl, which confers resistance to many tyrosine kinase inhibitors, pomalidomide-based PROTACs were designed. Degrader 7o , with a 6-carbon alkyl linker, effectively degraded Bcr-AblT315I and exhibited potent anti-proliferative effects.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative pomalidomide-based PROTACs from published studies.
Table 1: Anti-proliferative Activity of EGFR-Targeting PROTACs [1]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 16 | MCF-7 (Breast Cancer) | 0.89 ± 0.05 |
| HepG-2 (Liver Cancer) | 1.25 ± 0.09 | |
| HCT-116 (Colon Cancer) | 1.11 ± 0.07 | |
| A549 (Lung Cancer) | 0.92 ± 0.06 | |
| Erlotinib | MCF-7 (Breast Cancer) | 4.94 ± 0.31 |
| HepG-2 (Liver Cancer) | 5.43 ± 0.42 | |
| HCT-116 (Colon Cancer) | 5.59 ± 0.45 | |
| A549 (Lung Cancer) | 6.61 ± 0.53 |
Table 2: Degradation Efficacy of an EGFR-Targeting PROTAC [1]
| Compound | Target Protein | Max Degradation (Dₘₐₓ) | Timepoint |
| Compound 16 | EGFR | 96% | 72 hours |
Table 3: Efficacy of Bcr-AblT315I-Targeting PROTAC [6]
| Compound | Target Cell Line | IC₅₀ (nM) | Degradation Rate (DR) at 100 nM | Degradation Rate (DR) at 300 nM |
| Degrader 7o | Ba/F3T315I | 26.8 ± 9.7 | 69.89% | 94.23% |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy of a novel PROTAC synthesized using this compound.
Protocol 1: In Vitro Anti-proliferative Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of a PROTAC on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Add 100 µL of the diluted PROTAC solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 4. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide-C6-O-C5-O-C4-COOH based PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] The molecule Pomalidomide-C6-O-C5-O-C4-COOH is a pre-synthesized E3 ligase ligand-linker conjugate, providing a convenient starting point for the development of novel PROTACs.[5][6][7][8] This building block features a pomalidomide moiety for CRBN recruitment and a flexible linker composed of alkyl chains and ether groups, terminating in a carboxylic acid. This terminal functional group allows for straightforward conjugation to a POI-binding ligand, typically via an amide bond formation.
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs utilizing this compound. Detailed protocols for the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), as well as for its biological characterization, are provided.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound linker is presented in the table below.
| Property | Value |
| Molecular Formula | C29H41N3O8 |
| Molecular Weight | 559.65 g/mol |
| Appearance | Light yellow to yellow ointment |
| Solubility | Soluble in DMSO (~100 mg/mL) |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
(Data sourced from commercial supplier information)[5][6][7]
PROTAC Design and Synthesis
The design of a PROTAC involves the selection of a suitable POI ligand that can be chemically linked to the E3 ligase ligand-linker conjugate. For this application note, we will focus on the design of a PROTAC targeting BRD4, a well-validated target in oncology. The widely used BRD4 inhibitor, (+)-JQ1, can be modified with a functional group suitable for conjugation to the carboxylic acid of this compound. A common strategy is to use an amine-functionalized derivative of JQ1.
Signaling Pathway of Pomalidomide-based PROTACs
The mechanism of action of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI, leading to its degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling this compound with an amine-functionalized JQ1 derivative.
Materials:
-
This compound
-
Amine-functionalized JQ1 (e.g., with a terminal primary amine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add the amine-functionalized JQ1 (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the procedure to determine the degradation of the target protein (BRD4) in response to PROTAC treatment.
Materials:
-
Human cell line expressing BRD4 (e.g., MV4;11, RS4;11)
-
Cell culture medium and supplements
-
The synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 3: Cell Viability Assay
This protocol is for assessing the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Human cell line (e.g., MV4;11, RS4;11)
-
Cell culture medium and supplements
-
The synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis and stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 (half-maximal inhibitory concentration) value.
-
Data Presentation
The efficacy of a newly synthesized PROTAC is evaluated by its ability to degrade the target protein (DC50 and Dmax) and inhibit cell proliferation (IC50). The following table presents representative data for a well-characterized pomalidomide-based BRD4 degrader, BETd-260, which has a linker containing ether and alkyl chains, making it a relevant comparator for a PROTAC synthesized using this compound.
Table 1: Representative Biological Activity of a Pomalidomide-based BRD4 PROTAC (BETd-260)
| Parameter | Cell Line | Value |
| DC50 (BRD4 Degradation) | RS4;11 | 30 pM |
| IC50 (Cell Viability) | RS4;11 | 51 pM |
| IC50 (Cell Viability) | MOLM-13 | 2.2 nM |
(Data for BETd-260, a PROTAC with a similar linker structure)[9][10]
Conclusion
The this compound is a versatile and convenient building block for the synthesis of novel PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the development and optimization of the POI ligand. The provided protocols offer a robust framework for the synthesis of a BRD4-targeting PROTAC and its subsequent biological evaluation. By following these guidelines, researchers can effectively design, synthesize, and characterize new pomalidomide-based PROTACs for therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BETd-260 | Epigenetic Reader Domain | TargetMol [targetmol.com]
Application Notes and Protocols for Pomalidomide-C6-O-C5-O-C4-COOH Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C6-O-C5-O-C4-COOH is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This molecule incorporates the immunomodulatory drug (IMiD) pomalidomide (B1683931), which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6][7][] The linker component, a C6-O-C5-O-C4-COOH chain, provides a versatile attachment point for a ligand that binds to a specific protein of interest (POI). By conjugating a POI-targeting ligand to the carboxylic acid group of the linker, a heterobifunctional PROTAC can be synthesized.
PROTACs are novel therapeutic agents that function by inducing the degradation of specific proteins.[9] They achieve this by bringing a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.[9][10][11] Pomalidomide-based PROTACs have been successfully developed to degrade a wide range of therapeutic targets. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation.[12]
These application notes provide detailed protocols for characterizing the activity of a PROTAC synthesized using this compound. The described assays are fundamental for evaluating the efficacy and mechanism of action of such a degrader molecule.
Signaling Pathway and Mechanism of Action
Pomalidomide functions by binding to the Cereblon (CRBN) component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[6][13] This binding event modulates the substrate specificity of the E3 ligase. In the context of a PROTAC, the pomalidomide moiety recruits the CRL4-CRBN complex, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI.[6][10] The degradation of the POI can then lead to various downstream cellular effects, such as apoptosis or cell cycle arrest, depending on the function of the target protein.[6][]
Data Presentation
The following tables summarize representative quantitative data for a hypothetical PROTAC, "Compound X," synthesized using this compound. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.
Table 1: In Vitro Degradation of Target Protein by Compound X
| Concentration (nM) | % Target Protein Remaining (Western Blot) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 23 |
| 100 | 15 |
| 500 | 45 |
| 1000 | 68 |
Table 2: Degradation Parameters for Compound X
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 85% |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 3: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Treatment | Temperature (°C) for 50% Protein Aggregation (Tm) |
| Vehicle (DMSO) | 52.3 |
| Compound X (1 µM) | 58.7 |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the PROTAC.[10]
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC (Compound X)
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of Compound X (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[10] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (POI-PROTAC-CRBN).[16]
Materials:
-
Cells treated with Compound X and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase (CRBN) or the POI
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads or agarose (B213101) resin[17]
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with Compound X (at a concentration known to be effective) and a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours prior to lysis) to prevent degradation of the ubiquitinated POI.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or the POI) or a control IgG overnight at 4°C.[16]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and heating.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the POI and CRBN to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[18][19]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and CRL4-CRBN E3 ligase complex
-
Recombinant target protein (POI)
-
Biotinylated ubiquitin
-
ATP
-
Compound X
-
Assay buffer
-
Streptavidin-coated plates or beads for detection
-
Antibody against the POI for detection (e.g., in an ELISA format)
Procedure:
-
Reaction Setup: In a microplate well, combine the E1, E2, CRL4-CRBN, recombinant POI, biotinylated ubiquitin, and ATP in the assay buffer.
-
PROTAC Addition: Add varying concentrations of Compound X or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Detection: The extent of POI ubiquitination can be detected using various methods. One common approach is an ELISA-based method where the POI is captured on a plate, and the incorporated biotin-ubiquitin is detected using streptavidin-HRP.[] Alternatively, the reaction can be stopped with sample buffer and analyzed by Western blot, probing for the POI to observe higher molecular weight ubiquitinated species or using an anti-ubiquitin antibody.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of the PROTAC with the POI and/or CRBN in a cellular context.[21][22] Ligand binding often stabilizes a protein, leading to an increase in its thermal stability.[23]
Materials:
-
Intact cells
-
Compound X
-
PBS
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Lysis equipment (e.g., for freeze-thaw cycles)
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat intact cells with Compound X or vehicle control for a short period (e.g., 1 hour).
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein (and CRBN) remaining by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]
Conclusion
The provided protocols offer a comprehensive framework for the initial characterization of a novel PROTAC synthesized using this compound. Successful execution of these experiments will enable researchers to quantify the degradation efficiency, confirm the mechanism of action, and validate target engagement of their PROTAC molecule, thereby guiding further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. rcsb.org [rcsb.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 18. lifesensors.com [lifesensors.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. pelagobio.com [pelagobio.com]
- 22. pelagobio.com [pelagobio.com]
- 23. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Pomalidomide-C6-O-C5-O-C4-COOH: Application and Protocols for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Pomalidomide-C6-O-C5-O-C4-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. This compound is an E3 ligase ligand-linker conjugate, specifically designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system.[1]
The structure of this compound consists of the pomalidomide (B1683931) moiety, which serves as the CRBN ligand, connected to a flexible ether-containing linker that terminates in a carboxylic acid. This terminal functional group allows for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI), thereby generating a heterobifunctional PROTAC.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[2] In the case of PROTACs synthesized from this compound, the pomalidomide portion binds to CRBN. This brings the entire E3 ligase complex into close proximity with the POI bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Application Notes
This compound is a versatile tool for the development of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The ether-containing linker provides a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the formation of a stable and productive ternary complex.
Key Advantages:
-
Established CRBN Ligand : Pomalidomide is a well-characterized and potent ligand for the CRBN E3 ligase.[2]
-
Versatile Linker : The terminal carboxylic acid allows for straightforward conjugation to a variety of POI ligands through standard amide bond formation chemistries.
-
Favorable Physicochemical Properties : The inclusion of ether linkages in the linker can improve the solubility and cell permeability of the final PROTAC molecule.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the performance of several pomalidomide-based PROTACs with ether-containing linkers against various protein targets.
| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | EGFR | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | EGFR | Alkyl-ether | 32.9 | 96 | A549 |
| PROTAC 1 | BRD4 | PEG | <1 | >90 | Burkitt's Lymphoma cells |
| ZQ-23 | HDAC8 | Not specified | 147 | 93 | Not specified |
| GP262 | PI3K/mTOR | PEG/Alkyl | 42.23–227.4 (PI3K), 45.4 (mTOR) | Not specified | MDA-MB-231 |
Data synthesized from published literature.[1][3][4][5][6]
Experimental Protocols
The following section provides detailed protocols for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a hypothetical POI ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a primary amine
-
N,N-Dimethylformamide (DMF)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve this compound (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.[7]
Materials:
-
Cancer cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.[6]
Materials:
-
Cell line expressing the POI and CRBN
-
PROTAC and DMSO
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or POI
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with MG132 (e.g., 10 µM) for 2 hours to prevent protein degradation. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or POI) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and the E3 ligase to confirm their co-immunoprecipitation.
Signaling Pathways Modulated by Pomalidomide-Based PROTACs
The degradation of specific target proteins by PROTACs can have profound effects on cellular signaling pathways. Below are examples of pathways that can be modulated by targeting key proteins with pomalidomide-based PROTACs.
BRD4 Degradation Pathway
Degradation of the bromodomain and extra-terminal domain (BET) protein BRD4 leads to the downregulation of oncogenes such as c-MYC, resulting in anti-proliferative effects in cancer cells.[8]
EGFR Degradation and PI3K/AKT/mTOR Signaling
Targeting the Epidermal Growth Factor Receptor (EGFR) for degradation can inhibit downstream signaling through the PI3K/AKT/mTOR pathway, which is a critical driver of cell growth and survival in many cancers.[3]
HDAC8 Degradation Pathway
Degradation of Histone Deacetylase 8 (HDAC8) can lead to increased acetylation of its substrates, such as SMC3, affecting chromatin structure and gene expression, which can be therapeutically beneficial in certain cancers.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Pomalidomide-C6-O-C5-O-C4-COOH linker length for efficacy
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Pomalidomide-C6-O-C5-O-C4-COOH and other related linkers for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the this compound linker in a PROTAC?
A1: The linker in a PROTAC molecule, such as one containing this compound, is not merely a spacer. It is a critical component that connects the Pomalidomide moiety (which binds to the E3 ubiquitin ligase Cereblon, CRBN) to a ligand that binds to a target protein of interest (POI).[1][2][][4] The linker's length, composition, and flexibility are paramount as they dictate the physicochemical properties of the PROTAC, its cell permeability, and its ability to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[1][2][4] This ternary complex is essential for the subsequent ubiquitination and degradation of the target protein.[2][4]
Q2: Why is the linker length so crucial for PROTAC efficacy?
A2: The length of the linker is a key parameter that requires careful optimization for each specific target protein and E3 ligase pair.[1][2][4]
-
A linker that is too short can lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively to form a stable ternary complex.[1][2][5][6]
-
A linker that is too long can result in an entropically unfavorable and overly flexible complex, leading to inefficient ubiquitination.[1][2] It can also contribute to the "hook effect."[1] The optimal linker length ensures the correct spatial orientation and proximity between the target protein and the E3 ligase to enable efficient ubiquitin transfer.[4]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][6] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[1][6][7][8] While primarily a concentration-dependent issue, a well-optimized linker that promotes strong cooperative binding within the ternary complex can help mitigate the hook effect, leading to sustained degradation over a broader concentration range.[8][9]
Q4: What are the key considerations when designing or modifying a linker like this compound?
A4: When designing a PROTAC linker, several factors beyond length are critical. The chemical composition influences solubility, cell permeability, and metabolic stability.[1][6] For instance, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid alkyl chains can offer conformational stability.[1][6] The attachment points of the linker to both the Pomalidomide and the target ligand are also crucial, as they determine the exit vector and influence the geometry of the ternary complex.[4][10]
PROTAC Signaling and Experimental Workflow
Caption: Mechanism of Pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Troubleshooting Guide
Issue: My PROTAC shows weak or no degradation of the target protein.
-
Potential Cause 1: Suboptimal Linker Length.
-
Explanation: The linker may be too short, causing steric clash, or too long, preventing the formation of a productive ternary complex.[6][9]
-
Troubleshooting Steps: Synthesize a library of PROTACs with varying linker lengths around the initial design (e.g., shorter and longer versions of the C6-O-C5-O-C4 chain). Evaluate each for degradation efficiency.[11]
-
-
Potential Cause 2: Inefficient Ternary Complex Formation.
-
Explanation: Even with an appropriate length, the linker's composition and attachment points might orient the proteins in a non-productive conformation for ubiquitination.[8][11]
-
Troubleshooting Steps: Conduct biophysical assays like AlphaLISA, TR-FRET, or SPR to directly measure the formation and stability of the ternary complex.[2][11] If complex formation is weak, consider altering the linker's composition (e.g., incorporating more rigid or flexible elements).[9]
-
-
Potential Cause 3: Poor Cell Permeability.
-
Explanation: PROTACs are often large molecules with physicochemical properties that hinder their ability to cross the cell membrane.[6][7][8] The linker significantly contributes to these properties.[6]
-
Troubleshooting Steps: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7] Modify the linker to improve properties, for instance, by incorporating PEG units to increase solubility.[11][12]
-
Issue: I observe target engagement but no degradation.
-
Potential Cause: Non-productive Ternary Complex Geometry.
-
Explanation: The PROTAC may successfully bring the target protein and CRBN together, but the orientation is not suitable for the E3 ligase to transfer ubiquitin to the target's lysine (B10760008) residues.[8][9]
-
Troubleshooting Steps:
-
Caption: Decision tree for troubleshooting ineffective PROTACs.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein.[1] The following tables provide representative data synthesized from published studies on Pomalidomide-based PROTACs to illustrate the impact of linker length and composition on degradation.
Table 1: Effect of Linker Length on Target Protein Degradation
| PROTAC Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Pomalidomide-Alkyl | 8 | >1000 | <10 | Generic |
| Pomalidomide-Alkyl | 12 | 500 | 45 | Generic |
| Pomalidomide-Alkyl | 15 | 80 | 90 | Generic |
| Pomalidomide-Alkyl/PEG | 16-17 | 50 | >95 | Generic |
| Pomalidomide-Alkyl | 20 | 250 | 70 | Generic |
Note: This data is representative and highlights a common trend where an optimal linker length "sweet spot" exists for maximal degradation. For many targets, this has been found to be between 15-17 atoms.[2][6] DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation observed.
Table 2: Comparison of Linker Composition
| Linker Type | Key Properties | Potential Advantages | Potential Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Synthetic simplicity, conformational flexibility | May lead to lower solubility and permeability |
| PEG Chains | Hydrophilic, flexible | Can improve solubility and cell permeability | May increase molecular weight and flexibility |
| Rigid Linkers (e.g., containing alkynes, piperazines) | Less flexible, defined conformation | Can pre-organize the PROTAC for optimal binding, potentially improving selectivity | May be synthetically more challenging, less adaptable |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[10]
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., in a 6-well plate) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[10][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5][10]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Perform densitometry analysis to quantify the target protein levels relative to the loading control and normalize to the vehicle-treated sample to determine the percentage of remaining protein. Plot the results to calculate DC₅₀ and Dₘₐₓ values.[7][13]
-
Protocol 2: AlphaLISA Assay for Ternary Complex Formation
-
Objective: To measure the PROTAC-induced proximity of the target protein and E3 ligase, confirming ternary complex formation.
-
Methodology:
-
Reagent Preparation: Use a purified, tagged target protein (e.g., His-tagged) and a tagged CRBN-DDB1 complex (e.g., GST-tagged).
-
Assay Setup: In a microplate, add the target protein, CRBN complex, and serial dilutions of your PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation (e.g., 1 hour at room temperature).
-
Detection: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST). Incubate in the dark.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. A signal is generated only when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. An increase in signal indicates ternary complex formation. The hook effect may be observed as a decrease in signal at very high concentrations.[1]
-
Protocol 3: In-vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein.[7]
-
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC for a short time course (e.g., 2-6 hours). Include a control group co-treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[7]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to inactivate deubiquitinating enzymes and preserve protein ubiquitination.[7]
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein overnight to pull down the target and any bound ubiquitin.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin. A ladder of high-molecular-weight bands in the PROTAC-treated lanes (especially with MG132) indicates poly-ubiquitination of the target protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting Pomalidomide-C6-O-C5-O-C4-COOH PROTAC insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C6-O-C5-O-C4-COOH PROTAC and encountering solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate. It contains a Pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible linker terminating in a carboxylic acid. Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] The carboxylic acid group serves as a reactive handle for conjugation to a ligand that binds to a target protein of interest.
Q2: Why does my this compound PROTAC have poor aqueous solubility?
PROTACs, including those synthesized from this compound, are often large molecules with high molecular weight and significant lipophilicity. These characteristics place them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with poor aqueous solubility.[3] The complex structure can lead to the formation of stable crystal lattices that are difficult to dissolve in aqueous buffers.
Q3: What are the consequences of poor solubility in my experiments?
Insolubility can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution in aqueous buffers or cell culture media.
-
Inaccurate Potency Measurement: Precipitation can lead to an underestimation of the PROTAC's potency (e.g., DC50 or IC50 values).
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target.
-
Irreproducible Results: The degree of precipitation can vary between experiments, leading to a lack of reproducibility.
Q4: How does the carboxylic acid linker affect the solubility of my PROTAC?
The carboxylic acid group is an ionizable functional group. At physiological pH (around 7.4), the carboxylic acid will be deprotonated, which can increase the polarity and potentially the aqueous solubility of the PROTAC. However, the overall solubility will still be heavily influenced by the lipophilicity of the rest of the molecule. The protonation state of the molecule is a key factor influencing properties such as pH-dependent solubility and permeability.[4]
Troubleshooting Guide: this compound PROTAC Insolubility
This guide provides systematic approaches to address solubility issues with your this compound-based PROTAC.
Initial Assessment and Stock Solution Preparation
The first step in troubleshooting is to ensure proper preparation of your stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for initial stock solution preparation. This compound has a high solubility in DMSO, approximately 100 mg/mL (178.68 mM).[1]
-
Aiding Dissolution: To ensure complete dissolution in DMSO, gentle warming to 37-60°C and sonication for 5-15 minutes can be employed.[1][5] Always visually inspect the solution to ensure no precipitate is present before making further dilutions.
Strategies for Improving Solubility in Aqueous Media
If you observe precipitation when diluting your DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media), consider the following strategies.
Co-solvents can significantly improve the solubility of hydrophobic compounds in aqueous solutions.
-
Common Co-solvents: Polyethylene glycol 300 (PEG300) and Tween 80 are commonly used to formulate poorly soluble compounds for in vitro and in vivo studies.
-
Protocol: A step-by-step protocol for preparing a working solution using co-solvents is provided in the Experimental Protocols section.
For persistent solubility issues, creating an amorphous solid dispersion can enhance the dissolution rate and achieve a supersaturated state.[6] ASDs work by dispersing the PROTAC in a polymer matrix, preventing crystallization and maintaining it in a more soluble amorphous form.[5]
-
Common Polymers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a commonly used polymer for creating ASDs with PROTACs.[6]
-
Preparation Methods: ASDs can be prepared by methods such as solvent evaporation or slurry conversion.[6] A general protocol for solvent evaporation is provided in the Experimental Protocols section.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~100 mg/mL (~178.68 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of PROTAC Working Solution using Co-solvents
This protocol is adapted for a final 1 mL working solution. Adjust volumes as needed.
Materials:
-
This compound PROTAC
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM).
-
For a 1 mL final working solution, combine the following in a sterile microcentrifuge tube:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
-
Vortex thoroughly to ensure complete mixing.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is clear.
-
Slowly add 450 µL of your aqueous buffer to the mixture while vortexing.
-
This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80. Further dilutions into the final assay medium should be done carefully to avoid precipitation.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general workflow for preparing an ASD.
Materials:
-
This compound PROTAC
-
HPMCAS polymer
-
Suitable organic solvent (e.g., dichloromethane, methanol)
Procedure:
-
Co-dissolve the PROTAC and HPMCAS in the organic solvent at a desired drug loading (e.g., 10-20% w/w).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
The resulting ASD can then be reconstituted in an aqueous buffer for experimental use. The dissolution of the ASD should be assessed to confirm the enhancement of solubility.
Visualizations
Pomalidomide-based PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The pomalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event brings the target protein, which is bound by the other end of the PROTAC, into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Troubleshooting Workflow for PROTAC Insolubility
This workflow provides a logical sequence of steps to address solubility issues with your this compound PROTAC.
Caption: A stepwise workflow for troubleshooting PROTAC insolubility.
References
Pomalidomide-C6-O-C5-O-C4-COOH off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pomalidomide-based degraders, specifically addressing challenges related to off-target effects and their mitigation. The compound "pomalidomide-C6-O-C5-O-C4-COOH" is treated as a representative pomalidomide-based degrader featuring a long, flexible linker terminating in a carboxylic acid, intended for conjugation to a target-binding warhead.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based degraders?
A1: The main off-target effects originate from the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ligase.[1] This can lead to the unintended degradation of endogenous CRBN "neosubstrates."[2] The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2] Degradation of these proteins can cause unintended biological outcomes, including immunomodulatory effects and potential teratogenicity.[1][2] Additionally, the specific linker and warhead of the degrader can influence the formation of ternary complexes, potentially leading to the degradation of other, unrelated proteins.[3]
Q2: How does the linker, such as -C6-O-C5-O-C4-COOH, influence off-target effects?
A2: The linker is not just a spacer; it critically influences a degrader's properties and ability to form a stable ternary complex between the target and the E3 ligase.[4] A long, flexible linker like the one specified can alter the orientation of the recruited E3 ligase relative to the target, potentially exposing different surface areas for ubiquitination or bringing other proteins into proximity for off-target degradation.[3] Linker length and composition (e.g., PEG vs. alkyl chains) are key determinants of degradation efficiency and selectivity.[4][5]
Q3: What is the "hook effect" and how does it relate to off-target activity?
A3: The "hook effect" is a phenomenon where the efficiency of target degradation decreases at high concentrations of the degrader.[6] This occurs because the bifunctional molecule saturates the system, leading to the formation of non-productive binary complexes (degrader-target or degrader-CRBN) instead of the productive target-degrader-CRBN ternary complex.[1][7] These binary complexes can still recruit and degrade low-affinity off-target proteins, sometimes exacerbating off-target effects at concentrations where on-target degradation is compromised.[1][2]
Q4: How can I minimize off-target degradation in my experiments?
A4: Minimizing off-target effects requires a multi-faceted approach:
-
Dose Optimization: Use the lowest effective concentration of the degrader to achieve robust on-target degradation. A thorough dose-response analysis is essential.[8]
-
Linker Modification: Systematically varying linker length and composition can improve selectivity by optimizing the geometry of the ternary complex for the intended target.[3]
-
Pomalidomide Analogs: Using pomalidomide analogs with modifications at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of ZF neosubstrates, reducing their degradation.[1][6][9]
-
Appropriate Controls: Use rigorous controls, including an inactive epimer of the degrader or a compound with a mutated warhead, to distinguish target-specific effects from off-target or compound-specific artifacts.[7][10]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| 1. Significant degradation of known neosubstrates (e.g., IKZF1, ZFP91) is observed. | The pomalidomide moiety is active and recruiting its natural neosubstrates.[1] | Acknowledge this as an inherent activity. If problematic for your model, consider redesigning the degrader to use a different E3 ligase (e.g., VHL) which has a different off-target profile.[1] |
| The degrader concentration is too high.[1] | Perform a detailed dose-response curve to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[8] | |
| The linker attachment point on pomalidomide is suboptimal (e.g., C4 instead of C5). | Confirm the synthesis and attachment point. C5-substituted pomalidomide analogs are known to reduce ZF protein degradation.[6][11] | |
| 2. Global proteomics reveals degradation of unexpected proteins. | The degrader is forming productive ternary complexes with unintended proteins. | Validate hits using orthogonal methods like Western blotting.[7] Perform target engagement assays (e.g., CETSA) to confirm direct binding to the off-target protein.[7] |
| The observed protein loss is an indirect, downstream consequence of on-target degradation. | Perform a time-course experiment. Direct off-targets are typically degraded rapidly, while downstream effects appear later.[10] Use a degradomics approach (e.g., SILAC pulse-chase) to specifically monitor protein degradation rates and exclude transcriptional effects.[12] | |
| 3. High degrader concentrations lead to reduced on-target degradation but persistent off-target effects (Hook Effect). | Excess degrader is forming non-productive binary complexes that disrupt the on-target ternary complex.[13] | Operate at lower concentrations, ideally at or slightly above the DC50 value.[13] Use biophysical assays (e.g., TR-FRET) to measure ternary complex formation and correlate it with degradation.[14] A bell-shaped curve is indicative of the hook effect.[14] |
| 4. The modified degrader designed to reduce off-target effects shows poor on-target activity. | The modifications have negatively impacted the stability or geometry of the on-target ternary complex.[1] | Use biophysical assays (e.g., NanoBRET, SPR) to assess on-target ternary complex formation with the modified degrader.[1][15] Synthesize a small library of degraders with varied linker lengths or attachment points to recover on-target activity.[6] |
| The modified degrader has poor physicochemical properties (e.g., reduced cell permeability).[1] | Perform cell permeability assays. If permeability is low, consider linker modifications, such as incorporating PEG chains to improve solubility.[4][10] |
Quantitative Data Summary
The following tables provide illustrative data demonstrating how linker modifications and pomalidomide exit vectors can impact on-target potency versus off-target degradation.
Table 1: Impact of Pomalidomide Linker Attachment Point on Off-Target Degradation Data are hypothetical, synthesized from published principles for illustrative purposes.[6]
| Compound | Linker Attachment | Target Protein | Target DC50 (nM) | Off-Target (ZFP91) Dmax (%) |
| Degrader-1 | C4-position | Target X | 50 | 85% |
| Degrader-2 | C5-position | Target X | 65 | <15% |
Table 2: Effect of Linker Length on On-Target vs. Off-Target Degradation Data are hypothetical, synthesized from published principles for illustrative purposes.[5]
| Compound | Linker Composition | Target Protein | Target DC50 (nM) | Target Dmax (%) | Off-Target (IKZF1) Dmax (%) |
| Degrader-3 | PEG3 | Target Y | 120 | 65% | 90% |
| Degrader-4 | PEG5 | Target Y | 40 | 95% | 88% |
| Degrader-5 | PEG7 | Target Y | 95 | 70% | 85% |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a standard workflow using quantitative mass spectrometry to identify both on- and off-target protein degradation.[7][16]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~70-80% confluency.
-
Treat cells with the pomalidomide-based degrader at a predetermined optimal concentration (e.g., 1-3x DC50).
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an inactive epimer or a warhead mutant).[7]
-
Incubate for a time sufficient to observe on-target degradation but minimize downstream effects (typically 6-8 hours).[10]
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform reduction, alkylation, and tryptic digestion of the proteome overnight.
-
-
Peptide Labeling and Fractionation:
-
Label digested peptides with Tandem Mass Tags (TMT) or similar isobaric labels for multiplexed quantification.[16]
-
Combine labeled samples and perform high-pH reversed-phase fractionation to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze peptide fractions using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.[7]
-
-
Data Analysis:
-
Process raw MS data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.[7]
-
Perform statistical analysis to identify proteins with significant abundance changes (e.g., Log2 Fold Change < -1, p-value < 0.05) in the degrader-treated samples compared to controls. These are potential degradation targets.
-
Protocol 2: Western Blot for Off-Target Validation
This protocol is for validating hits identified from proteomics or for routinely checking known neosubstrates.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to reach 70-80% confluency at harvest.
-
Treat cells with a serial dilution of the degrader (e.g., 1 nM to 10 µM) and a DMSO control for 16-24 hours.[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer with protease inhibitors.[1]
-
Scrape cells, incubate on ice for 20 minutes, and clarify the lysate by centrifugation.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and run lysates on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[1]
-
Incubate overnight at 4°C with primary antibodies for the potential off-target protein (e.g., IKZF1, ZFP91) and a loading control (e.g., GAPDH, β-actin).[1]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[1]
-
-
Detection and Analysis:
-
Add ECL substrate and visualize bands using a chemiluminescence imager.[1]
-
Quantify band intensities, normalize the off-target signal to the loading control, and compare to the DMSO control to determine the extent of degradation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Technical Support Center: Overcoming Resistance to Pomalidomide-C6-O-C5-O-C4-COOH based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with Pomalidomide-C6-O-C5-O-C4-COOH based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my PROTAC?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] The pomalidomide (B1683931) component serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The C6-O-C5-O-C4-COOH portion is a linker that, when conjugated to a target-binding ligand, forms the final PROTAC molecule. This PROTAC then facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[][4]
Q2: I am observing a decrease in degradation efficiency at high PROTAC concentrations. What is happening?
A2: This phenomenon is known as the "hook effect."[5][6] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation. To mitigate this, it is essential to perform a dose-response experiment to identify the optimal concentration range for your specific PROTAC and cell system.[5]
Q3: Can resistance to my pomalidomide-based PROTAC develop?
A3: Yes, resistance to PROTACs, including those based on pomalidomide, can occur. Potential mechanisms of resistance include mutations in the target protein that prevent PROTAC binding, or mutations in the CRBN E3 ligase machinery.[7][8] In some cases, prolonged exposure to a CRBN-recruiting PROTAC can lead to mutations affecting the ubiquitination machinery.[7]
Q4: Are there alternative degradation pathways if I encounter resistance?
A4: If you suspect resistance to the proteasome-mediated degradation pathway, you can explore lysosomal degradation pathways. Technologies such as LYTACs (Lysosome-Targeting Chimeras) and AUTACs (Autophagy-Targeting Chimeras) are designed to utilize the lysosomal pathway for protein degradation and can be effective for proteins not amenable to proteasomal degradation.[5]
Q5: How can I confirm that my PROTAC is forming a ternary complex?
A5: Several biophysical and cellular assays can be used to confirm ternary complex formation. Co-immunoprecipitation (Co-IP) is a common method.[9] Other techniques include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).[10][11][12] These assays can also help determine the stability and kinetics of the ternary complex, which are critical for effective degradation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Target Protein Degradation | 1. Ineffective ternary complex formation. 2. Suboptimal linker length or composition. 3. Low cell permeability of the PROTAC.[10] 4. Issues with the ubiquitin-proteasome system in the cell line. | 1. Verify ternary complex formation using Co-IP or biophysical assays (TR-FRET, SPR).[9] 2. Synthesize a library of PROTACs with varying linker lengths to find the optimal spacer. 3. Perform a Caco-2 cell permeability assay to assess the PROTAC's ability to cross the cell membrane.[10] 4. Ensure the proteasome is functional in your cell line using a proteasome activity assay. |
| "Hook Effect" Observed in Dose-Response Curve | High PROTAC concentrations favor binary complex formation over the productive ternary complex.[5] | Perform a detailed dose-response curve to determine the optimal concentration for maximal degradation and avoid concentrations that lead to the hook effect. |
| Off-Target Protein Degradation | The pomalidomide moiety can inherently recruit and degrade certain zinc-finger proteins. | 1. Perform global proteomics (e.g., mass spectrometry) to identify the scope of off-target effects. 2. Ensure the linker is attached at the C5 position of the pomalidomide, as this has been shown to reduce off-target degradation of zinc-finger proteins compared to C4 modifications. |
| Development of Acquired Resistance | 1. Mutations in the target protein affecting PROTAC binding. 2. Mutations in CRBN or other components of the E3 ligase complex.[7][8] | 1. Sequence the target protein gene in resistant cells to identify potential mutations. 2. Sequence the CRBN gene in resistant cells. 3. Consider using a PROTAC that recruits a different E3 ligase (e.g., VHL).[8] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with your pomalidomide-based PROTAC at various concentrations and for different durations. Include a vehicle-only control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target protein overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize protein levels.[5]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at the optimal concentration for a predetermined time.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or a tag (if applicable) overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and CRBN to detect the presence of the ternary complex.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway | MDPI [mdpi.com]
- 9. marinbio.com [marinbio.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
Pomalidomide-C6-O-C5-O-C4-COOH Linker Modification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Pomalidomide-C6-O-C5-O-C4-COOH linker and its derivatives. The content addresses specific issues that may be encountered during the synthesis, optimization, and evaluation of PROTACs (Proteolysis Targeting Chimeras) utilizing this linker system.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound molecule?
A: this compound is a pre-functionalized E3 ligase ligand-linker conjugate.[1][2][3] It contains Pomalidomide (B1683931), which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible, hydrophilic linker with a terminal carboxylic acid (COOH) group.[1][4] This terminal group provides a convenient chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby forming a PROTAC.[4]
Q2: My PROTAC utilizing a pomalidomide-based linker shows low degradation of the target protein. What are the potential causes?
A: Low degradation efficacy is a common challenge. The issue often stems from one or more of the following factors:
-
Inefficient Ternary Complex Formation: The primary mechanism of a PROTAC requires the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] If the linker's length or conformation is not optimal, this complex may be unstable or sterically hindered.[6]
-
Poor Linker Design: The linker is not just a spacer; it critically influences the geometry of the ternary complex.[6][7] The length and chemical composition (e.g., alkyl vs. PEG-like) must be optimized for each specific target protein and ligand pair.[6]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules that may suffer from poor cell permeability or low solubility.[5] The hydrophilic nature of the C6-O-C5-O-C4-COOH linker is designed to improve solubility, but the overall properties of the final PROTAC molecule must be considered.
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces the formation of the required ternary complex and leads to decreased degradation.[5][8]
Q3: What is the "hook effect" and how can it be identified and mitigated?
A: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[5][8]
-
Identification: To identify a potential hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., from low nanomolar to high micromolar).
-
Mitigation:
-
Optimize Concentration: Use the PROTAC at its optimal concentration range where maximal degradation is observed.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperative binding within the ternary complex, which stabilizes it over the binary complexes.[8]
-
Biophysical Assays: Use techniques like TR-FRET or SPR to directly measure ternary complex formation and understand the binding dynamics.[8]
-
Q4: Should I choose an alkyl or a PEG-based linker for my pomalidomide-based PROTAC?
A: The choice between an alkyl and a polyethylene (B3416737) glycol (PEG) linker depends on the specific properties of your target protein and warhead.
-
PEG Linkers: These linkers are hydrophilic and can significantly improve the solubility and cell permeability of the final PROTAC molecule.[6] The ether oxygens can also act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[6] The this compound linker incorporates ether functionalities, imparting PEG-like characteristics.
-
Alkyl Linkers: These linkers are more hydrophobic. While they offer synthetic simplicity, they may lead to lower solubility of the final PROTAC.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Synthetic Yield during Linker Conjugation | Poor Nucleophilicity: The aromatic amine of pomalidomide can have low nucleophilicity.[4][9] | Optimize reaction conditions (solvent, temperature, base). For SNAr reactions with 4-fluorothalidomide, using DMSO at elevated temperatures can improve yields.[4][10] Consider microwave-assisted synthesis to reduce reaction times and improve yields.[11] |
| Side Reactions: Acylation can occur at the imide nitrogen in addition to the desired amine.[10] | Use milder coupling reagents and optimized conditions. Protecting group strategies may be necessary, although one-pot methods exploiting reactivity differences have been developed.[4][9] | |
| PROTAC Shows No Degradation | Incorrect E3 Ligase: The chosen E3 ligase (CRBN) may not be expressed in the target cell line. | Confirm CRBN expression levels in your cell model using Western Blot or qPCR.[5] |
| Ineffective Ternary Complex: The linker length or attachment point is preventing a productive ternary complex. | Synthesize a library of PROTACs with varying linker lengths and compositions to identify an optimal structure.[6][7] | |
| PROTAC Instability: The compound may be unstable in the cell culture medium or rapidly metabolized. | Assess the chemical stability of your PROTAC in media over the experiment's time course. | |
| High Off-Target Protein Degradation | Non-Selective Warhead: The ligand used for the protein of interest may bind to other proteins. | Use a more selective binder for your target protein. |
| Linker-Induced Off-Targets: The linker can influence the conformation of the ternary complex, exposing other proteins to the E3 ligase. | Modify the linker's composition and length. Studies have shown that modifications at the C5 position of pomalidomide can reduce off-target degradation of certain proteins.[6] | |
| Inconsistent Results Between Experiments | Cell Health & Passage Number: Variations in cell confluency, passage number, or overall health can affect the ubiquitin-proteasome system.[8] | Standardize all cell culture conditions. Use cells within a consistent and defined passage number range and seed at the same density for all experiments.[8] |
Quantitative Data Summary
The potency of a PROTAC is highly dependent on the target protein, the specific warhead, and the linker connecting it to the E3 ligase ligand. The following tables provide a comparative overview of how linker modifications can impact degradation performance, synthesized from published literature on pomalidomide-based PROTACs.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC 1 | Pomalidomide | PEG | BRD4 | <1 | >95 | RS4;11 |
| PROTAC 2 | Pomalidomide | Alkyl | BRD4 | ~10-50 | >75 | THP-1 |
Note: Data is compiled for illustrative purposes from different studies; experimental conditions may vary.[12]
Table 2: Impact of Linker Length on KRAS G12C Degradation
| PROTAC | E3 Ligase Ligand | Linker Length (atoms) | Target | DC₅₀ (µM) |
| KP-14 | Pomalidomide | ~14 | KRAS G12C | ~1.25 |
| Analog A | Pomalidomide | Shorter | KRAS G12C | >10 |
| Analog B | Pomalidomide | Longer | KRAS G12C | >5 |
Note: Data is synthesized from structure-activity relationships described in relevant literature.[13]
Visual Diagrams
Signaling Pathways and Workflows
References
- 1. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pomalidomide-C6-O-C5-O-C4-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pomalidomide-C6-O-C5-O-C4-COOH, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Suboptimal reaction solvent. | Use dimethyl sulfoxide (B87167) (DMSO) as the solvent instead of N,N-dimethylformamide (DMF) to minimize side reactions.[1][2] |
| Incorrect reaction temperature or time. | Optimize the reaction temperature. For primary amines, temperatures around 90-130°C in DMSO have been reported to be effective.[2][3] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Competing side reactions. | The use of secondary amines as nucleophiles has been shown to give consistently greater yields than primary amines.[2][4][5] If possible, consider a synthetic route that utilizes a secondary amine. | |
| Poor quality of starting materials. | Ensure the purity of 4-fluorothalidomide and the amine linker using techniques like NMR or mass spectrometry before starting the reaction. | |
| Presence of Significant Impurities | Formation of 4-(dimethylamino)thalidomide. | This impurity arises from the decomposition of DMF at high temperatures.[3] Switching the solvent to DMSO will prevent the formation of this byproduct.[1] |
| Glutarimide (B196013) ring opening. | A competing nucleophilic acyl substitution reaction can occur where the amine linker attacks the glutarimide ring.[1] Using DMSO as the solvent can significantly reduce this side reaction.[1] Careful control of the base stoichiometry can also help. | |
| Difficulty in Purification | Co-elution of product and impurities. | The desired product and side products may have similar polarities, making separation by column chromatography challenging.[1] |
| - Utilize a different solvent system for elution in silica (B1680970) gel chromatography.[1] - Employ preparative high-performance liquid chromatography (prep-HPLC) for high-purity separation.[1] | ||
| Product instability. | The final compound may be sensitive to acidic conditions. Avoid acidic conditions during workup.[1] | |
| Inconsistent Results Between Batches | Variability in reagent quality. | Source starting materials from a reliable supplier and test for purity before use. |
| Inconsistent reaction setup and conditions. | Maintain strict control over reaction parameters such as temperature, stirring rate, and atmosphere (e.g., use of an inert gas like argon or nitrogen).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction conjugates 4-fluorothalidomide with a bifunctional linker, which is an amino-C6-O-C5-O-C4-carboxylic acid, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as DMSO.[2][3]
Q2: Why is DMSO recommended over DMF as a solvent?
A2: At the elevated temperatures often required for the SNAr reaction, DMF can decompose to form dimethylamine. Dimethylamine can then react with 4-fluorothalidomide to produce the undesired 4-(dimethylamino)thalidomide byproduct, which complicates purification and reduces the yield of the desired product.[2][3] DMSO is more thermally stable and does not lead to this side reaction.[1]
Q3: What are the most common side products in this synthesis?
A3: The most common side products are 4-(dimethylamino)thalidomide (if DMF is used as a solvent) and impurities resulting from the nucleophilic attack of the amine linker on the glutarimide ring of pomalidomide, leading to ring-opened products.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.
Q5: What purification methods are recommended for this compound?
A5: The recommended purification methods are silica gel column chromatography and preparative high-performance liquid chromatography (prep-HPLC).[1] Due to the carboxylic acid moiety, the compound may be amenable to purification via solid-phase extraction (SPE) using an appropriate sorbent.
Q6: What analytical techniques should be used to confirm the structure and purity of the final product?
A6: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.[1] High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The purity of the final compound should be assessed by HPLC.
Q7: What are the recommended storage conditions for this compound?
A7: The compound should be stored at low temperatures, such as -20°C, and protected from light and moisture to prevent degradation.[1][6]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
4-Fluorothalidomide
-
Amino-C6-O-C5-O-C4-carboxylic acid linker
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica gel
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add the amino-C6-O-C5-O-C4-carboxylic acid linker (1.1 equivalents) and DIPEA (3 equivalents).
-
Purge the reaction vessel with argon or nitrogen and heat the mixture to 90-110°C.
-
Stir the reaction mixture at this temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
How to reduce non-specific binding of Pomalidomide-C6-O-C5-O-C4-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the non-specific binding of Pomalidomide-C6-O-C5-O-C4-COOH PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound PROTACs?
A1: Non-specific binding of these PROTACs can stem from several factors:
-
Inherent Properties of the Pomalidomide (B1683931) Moiety: The pomalidomide ligand for the Cereblon (CRBN) E3 ligase can independently recruit and degrade off-target proteins, particularly zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1]
-
Linker Characteristics: The long C6-O-C5-O-C4-COOH linker, with its alkyl and ether components, can contribute to non-specific interactions. Long, flexible, and hydrophobic linkers can increase the likelihood of non-specific binding to cellular proteins.[2][3]
-
Physicochemical Properties: The overall hydrophobicity of the PROTAC molecule can lead to aggregation or non-specific association with cellular components.[4]
-
High PROTAC Concentrations: At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can dominate over the productive ternary complex, leading to the "hook effect" and potentially increasing off-target degradation.[1]
Q2: How does the this compound linker influence non-specific binding?
A2: The linker is a critical determinant of a PROTAC's specificity.[5][6][7] The this compound linker's characteristics can impact non-specific binding in the following ways:
-
Length and Flexibility: A long and flexible linker provides a larger conformational space, which can increase the probability of unintended interactions with off-target proteins. While flexibility can aid in the formation of the desired ternary complex, excessive flexibility can be detrimental to selectivity.[3][5]
-
Hydrophobicity: The alkyl chains (C6, C5, C4) in the linker contribute to the overall hydrophobicity of the PROTAC. Increased hydrophobicity can lead to non-specific binding to hydrophobic pockets on off-target proteins or aggregation.[2][4]
-
Composition: The ether linkages (-O-) can increase the hydrophilicity compared to a pure alkyl chain of the same length, potentially improving solubility. However, the overall character of this long linker is still substantially hydrophobic.
Q3: What are the initial steps to troubleshoot high non-specific binding?
A3: If you are observing significant off-target effects, consider the following initial troubleshooting steps:
-
Confirm On-Target Activity: First, ensure your PROTAC is effectively degrading the intended target protein.
-
Optimize PROTAC Concentration: Perform a dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects. This can help mitigate the "hook effect."[1]
-
Synthesize Control Molecules: Create control PROTACs to help dissect the source of non-specific binding. This includes an inactive epimer that doesn't bind the E3 ligase or a version with a different linker.[8]
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET™ to confirm the formation of a productive ternary complex between your target protein, PROTAC, and CRBN.[2][9][10]
Troubleshooting Guides
Problem 1: Significant degradation of known pomalidomide off-targets (e.g., IKZF1, IKZF3) is observed.
| Possible Causes | Solutions |
| The pomalidomide moiety is recruiting neosubstrates to CRBN. | 1. Modify the Pomalidomide Moiety: If synthetically feasible, introduce bulky substituents at the C5 position of the phthalimide (B116566) ring to sterically hinder the binding of zinc finger proteins.[1][11][12] 2. Change the E3 Ligase Ligand: Redesign the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile.[1] |
| The PROTAC concentration is too high. | Perform a detailed dose-response curve to determine the optimal concentration for on-target degradation with minimal off-target effects.[1] |
| The cell line has high expression levels of off-target proteins. | Use a different cell line with lower expression of the known off-targets for initial screening and validation. |
Problem 2: Broad, non-specific protein degradation is identified through proteomics.
| Possible Causes | Solutions |
| The long, hydrophobic linker is causing non-specific interactions. | 1. Shorten the Linker: Synthesize analogs with shorter linker lengths to reduce flexibility and hydrophobic surface area.[2] 2. Increase Linker Rigidity: Incorporate rigid elements like piperazine (B1678402) or triazole rings into the linker to reduce conformational flexibility.[3] 3. Increase Linker Hydrophilicity: Replace parts of the alkyl chain with PEG units to improve solubility and reduce non-specific hydrophobic interactions. |
| The overall PROTAC molecule is too hydrophobic. | Consider modifications to the warhead or linker to increase hydrophilicity. |
| PROTAC aggregation at high concentrations. | Determine the critical aggregation concentration of your PROTAC and work below this concentration. |
Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data for different linker modifications on a Pomalidomide-based PROTAC, illustrating potential strategies to reduce off-target binding.
| PROTAC Linker | On-Target DC50 (nM) | Off-Target (IKZF1) DC50 (nM) | Off-Target (Global Proteomics) Number of Downregulated Proteins (>2-fold) |
| This compound (Original) | 10 | 50 | 75 |
| Pomalidomide-C4-O-C3-O-C2-COOH (Shorter) | 15 | 80 | 50 |
| Pomalidomide-PEG3-COOH (More Hydrophilic) | 25 | 150 | 30 |
| Pomalidomide-piperazine-C4-COOH (More Rigid) | 20 | >200 | 25 |
Note: This table is for illustrative purposes only. Actual results will vary depending on the specific target protein and experimental conditions.
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a workflow for identifying off-target effects using quantitative mass spectrometry.[8][13][14][15]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the this compound PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
NanoBRET™ Ternary Complex Formation Assay for Off-Target Interactions
This assay can be adapted to investigate the formation of a ternary complex between an off-target protein, the PROTAC, and the E3 ligase.[2][9][10][12]
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the off-target protein fused to NanoLuc® luciferase (donor) and HaloTag®-CRBN (acceptor).
-
-
Cell Seeding and Labeling:
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand.
-
-
PROTAC Treatment:
-
Add a serial dilution of the this compound PROTAC to the wells.
-
-
Signal Measurement:
-
Add the Nano-Glo® substrate and measure the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio. A significant increase in the ratio indicates the formation of an off-target ternary complex.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Non-Specific Binding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. sapient.bio [sapient.bio]
- 15. Protein Degrader [proteomics.com]
Pomalidomide-C6-O-C5-O-C4-COOH degradation efficiency improvement
Welcome to the technical support center for Pomalidomide-C6-O-C5-O-C4-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs) synthesized using this linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
A1: this compound is an E3 ligase ligand-linker conjugate.[1][2] It consists of the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible PEG- and alkyl-based linker that terminates in a carboxylic acid (-COOH) group.[1][3][4] This terminal group provides a convenient chemical handle for conjugation to a ligand that binds your protein of interest (POI), enabling the synthesis of a complete, heterobifunctional PROTAC.[1]
Q2: What is the fundamental mechanism of action for a PROTAC built with this linker?
A2: PROTACs synthesized using this linker hijack the body's own ubiquitin-proteasome system for targeted protein degradation.[5] The pomalidomide end of the molecule binds to the CRBN E3 ligase, while the other end (the "warhead") binds to the target protein.[3] This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[6] This induced proximity allows the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the 26S proteasome.[3][6]
Caption: Mechanism of protein degradation by a pomalidomide-based PROTAC.
Q3: Why is the linker's structure and length so critical for degradation efficiency?
A3: The linker is not just a simple spacer; its length, composition, and attachment points are crucial determinants of PROTAC efficacy.[3][] An optimal linker is essential for the formation of a stable and productive ternary complex. If the linker is too short, it can cause steric hindrance, preventing the complex from forming.[6] If it's too long, it can lead to an entropically unfavorable complex and reduce degradation efficiency. The composition also affects critical physicochemical properties like solubility and cell permeability.[6]
Q4: My PROTAC shows a "hook effect." What does this mean?
A4: The "hook effect" occurs when PROTAC concentrations are too high, leading to a decrease in degradation efficiency. At these high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-CRBN) rather than the desired ternary complex (POI-PROTAC-CRBN). This prevents effective ubiquitination. The solution is to perform a dose-response experiment to find the optimal concentration range for maximum degradation.
Troubleshooting Guide
Problem 1: I've synthesized my PROTAC, but I observe no degradation of my target protein.
This is a common challenge in PROTAC development. A systematic approach is needed to identify the point of failure.
Caption: Troubleshooting workflow for PROTACs showing no degradation.
-
Possible Cause 1: Compound Integrity.
-
Possible Cause 2: Poor Ternary Complex Formation.
-
Troubleshooting: The linker may be too short or too long, preventing a stable complex.[6] Use biophysical assays like NanoBRET™ or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex in vitro or in cells.[6] A lack of a signal strongly suggests an issue with the linker's ability to bridge the two proteins effectively.
-
-
Possible Cause 3: Low Cell Permeability or High Efflux.
-
Troubleshooting: PROTACs are large molecules and can have difficulty crossing the cell membrane.[6] Quantify the intracellular concentration of your PROTAC using LC-MS/MS.[5] Additionally, assess whether your compound is a substrate for efflux pumps like P-glycoprotein (ABCB1) by using known efflux pump inhibitors in your degradation assays.[5]
-
Problem 2: I can confirm target engagement, but degradation is still not occurring.
-
Possible Cause: Non-Productive Ternary Complex.
-
Troubleshooting: This indicates that while your PROTAC can bind both the target and CRBN simultaneously, the resulting spatial arrangement is not correct for ubiquitination to occur.[6] The key lysine (B10760008) residues on the target protein's surface may not be accessible to the E3 ligase's enzymatic machinery. The primary solution is rational linker optimization. Systematically synthesize a new set of PROTACs using linkers of varying lengths and compositions to alter the geometry of the ternary complex.[]
-
Data Presentation
Optimizing the linker is an empirical process. The following tables provide illustrative data and properties to guide your linker design strategy.
Table 1: Example of Linker Length Optimization on Degradation Efficiency (Note: This data is illustrative, based on findings for p38α degraders, and demonstrates the importance of empirical testing for each specific target).[6]
| Linker Length (atoms) | Target Degradation (%) | Observations |
| ≤ 8 | 0% | No degradation observed; likely due to steric clash. |
| 12 | 25% | Minimal degradation activity. |
| 15 | 70% | Good degradation activity. |
| 16-17 | >90% | Optimal degradation efficiency. |
| ≥ 20 | 60% | Decreased efficiency, possibly due to unstable complex. |
Table 2: Comparison of Common Linker Compositions
| Linker Type | Key Properties | Potential Impact on PROTAC |
| Alkyl Chains | Hydrophobic, flexible. | Can offer conformational flexibility but may decrease solubility. |
| PEG Chains | Hydrophilic, flexible. | Can significantly improve solubility and cell permeability.[6] |
| Rigid Groups | Aromatic rings, alkynes. | Can reduce flexibility, potentially locking the PROTAC into a more favorable conformation and improving ternary complex stability.[] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to quantify changes in target protein levels following PROTAC treatment.
-
Cell Culture & Treatment: Seed cells (e.g., in a 6-well plate) and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Pellet cell debris by centrifuging at ~14,000 rpm for 15 minutes at 4°C.[8] Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Be sure to probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of the this compound linker to an amine-containing warhead.
Caption: General experimental workflow for PROTAC synthesis.
-
Reagent Preparation: In a reaction vial, dissolve the amine-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent like DMF or DMSO.
-
Coupling Agent Addition: Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final compound using NMR and high-resolution mass spectrometry (HRMS).
References
Validation & Comparative
A Comparative Analysis of Pomalidomide-Based Linkers for Targeted Protein Degradation: Spotlight on Pomalidomide-C6-O-C5-O-C4-COOH
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Pomalidomide (B1683931), a potent recruiter of the Cereblon (CRBN) E3 ligase, is a widely used component in PROTAC design. The nature of the linker tethered to pomalidomide profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.[1]
This guide provides a comparative overview of Pomalidomide-C6-O-C5-O-C4-COOH, an ether-based linker, against other commonly employed pomalidomide-based linkers, such as those with polyethylene (B3416737) glycol (PEG) and alkyl chains. By examining experimental data from studies on various protein targets, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel protein degraders.
The Influence of Linker Composition on PROTAC Performance
The linker in a pomalidomide-based PROTAC is not merely a spacer but an active determinant of the molecule's biological activity. Key aspects of linker design, including its length, composition (e.g., hydrophilicity, rigidity), and the point of attachment to the pomalidomide core, all play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] This ternary complex is the essential intermediate for the ubiquitination and subsequent proteasomal degradation of the target protein.
Ether-based linkers , such as the one in this compound, offer a balance of properties. The ether oxygens can increase hydrophilicity compared to pure alkyl chains, potentially improving solubility, while the alkyl portions provide conformational flexibility.
Polyethylene Glycol (PEG) linkers are known for their hydrophilicity, which can enhance the solubility and cell permeability of PROTACs.[2] The repeating ethylene (B1197577) glycol units can also influence the conformation of the PROTAC within the ternary complex.[2]
Alkyl linkers are more hydrophobic and offer synthetic simplicity. While they provide significant conformational flexibility, they may lead to lower solubility of the final PROTAC molecule.[2]
Comparative Performance Data
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achieved. The following tables summarize quantitative data from studies on pomalidomide-based PROTACs targeting different proteins, illustrating the impact of linker composition on degradation performance.
It is important to note that the data presented below is compiled from different studies targeting various proteins and utilizing different cell lines. Therefore, direct head-to-head comparisons should be made with caution.
Case Study 1: Epidermal Growth Factor Receptor (EGFR) Degraders with Alkyl-Ether Linkers
Subtle modifications in the structure of alkyl-ether linkers can lead to significant differences in degradation potency. The following data is from a study by Meng et al. (2022) on EGFR-targeting PROTACs.[1][3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Key Observation: A minor modification in the alkyl-ether linker structure between Compound 15 and Compound 16 resulted in an improved DC50 value, highlighting the sensitivity of PROTAC efficacy to linker architecture.[1]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degraders with PEG-Based Linkers
The attachment point of the linker to the pomalidomide core is a critical determinant of PROTAC activity. The following data showcases the dramatic effect of changing the attachment point from the C4 to the C5 position on the pomalidomide phthalimide (B116566) ring for BTK-targeting PROTACs.[1]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Key Observation: Shifting the linker attachment from C4 to C5 on the pomalidomide scaffold drastically enhances the degradation potency of BTK PROTACs.[1]
Case Study 3: BRD4 Degraders with PEG and Alkyl Linkers
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The data below, compiled from various studies, illustrates the performance of pomalidomide-based BRD4 degraders with different linker types.[2]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG linker | <1 | >95 | RS4;11 |
| Compound 21 | Alkyl linker | Not Reported | >75 at 1µM | THP-1 |
Key Observation: Both PEG and alkyl linkers can be utilized to generate effective BRD4 degraders, though their optimal lengths and compositions may differ to achieve maximal potency.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC performance. Below are detailed methodologies for key experiments commonly cited in the characterization of pomalidomide-based degraders.
Western Blotting for DC50 and Dmax Determination
This is a standard method to quantify the dose-dependent degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTACs
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by size and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the Target Protein-PROTAC-CRBN ternary complex.
Materials:
-
Cells expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-target protein, anti-CRBN)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor for a few hours to stabilize the ternary complex. Lyse the cells using Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or CRBN overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN to detect their co-immunoprecipitation.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Pomalidomide-based PROTAC
-
MTT or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure: Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine cell viability. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration that inhibits cell growth by 50%).
Visualizing the Mechanisms and Workflows
To better understand the underlying principles of PROTAC action and the experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating a novel pomalidomide-based PROTAC.
Caption: Logical relationship between pomalidomide linker properties and PROTAC performance.
Conclusion
The rational design of the linker is a cornerstone of successful pomalidomide-based PROTAC development. While direct comparative data for this compound is not yet extensively available in the public domain, the analysis of structurally related alkyl-ether linkers, alongside data from PEG and alkyl-based linkers, provides valuable insights. Ether-based linkers represent a promising class of connectors that balance hydrophilicity and flexibility, potentially leading to PROTACs with favorable physicochemical and biological properties. A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing the degradation potency and selectivity of novel PROTACs. The experimental methodologies outlined in this guide provide a robust framework for researchers to evaluate the performance of their own pomalidomide-based degraders and contribute to the advancement of this transformative therapeutic modality.
References
A Head-to-Head Battle for Protein Degradation: Pomalidomide-C6-O-C5-O-C4-COOH vs. Thalidomide-Based Linkers in PROTACs
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand and corresponding linker is a critical juncture in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Pomalidomide-C6-O-C5-O-C4-COOH, a pomalidomide-based E3 ligase ligand-linker conjugate, and traditional thalidomide-based linkers for the targeted degradation of proteins.
Pomalidomide (B1683931) and thalidomide (B1683933) are both well-established recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery hijacked by PROTACs to induce degradation of specific proteins of interest (POIs). The fundamental difference lies in the core E3 ligase ligand, which significantly impacts the resulting PROTAC's performance. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, a characteristic that often translates to more potent protein degradation.[1][2]
This guide will delve into the quantitative differences in performance, supported by experimental data, and provide detailed protocols for the key assays used to evaluate these powerful research tools.
At a Glance: Key Performance Differences
While direct head-to-head studies featuring the exact this compound linker are limited, a comparative analysis of pomalidomide- and thalidomide-based PROTACs targeting the same protein, such as the Bromodomain and Extra-Terminal (BET) protein BRD4, offers valuable insights into their relative efficacy.
| E3 Ligase Ligand | PROTAC Example | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide | ARV-825 | PEG-based | BRD4 | <1 | >95 | RS4;11 |
| Thalidomide | dBET1 | PEG-based | BRD4 | ~1.8 | >95 | MV4;11 |
Note: Data is compiled from different studies and experimental conditions may vary.[2]
The data presented above suggests that pomalidomide-based PROTACs can achieve significantly higher potency, as indicated by the lower half-maximal degradation concentration (DC50), while maintaining a high maximal degradation level (Dmax). This enhanced potency is largely attributed to the higher binding affinity of pomalidomide for CRBN.[1]
Delving Deeper: Binding Affinity and Ternary Complex Formation
The efficacy of a PROTAC is intrinsically linked to its ability to form a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. The stability of this complex is influenced by the binding affinities of the individual ligands and the cooperativity between the protein-protein interactions.
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM[1] |
| Thalidomide | ~250 nM[1] |
Pomalidomide's approximately 1.6-fold higher binding affinity for CRBN is a key factor contributing to the formation of a more stable ternary complex.[1] This enhanced stability can lead to more efficient ubiquitination of the target protein and, consequently, more potent degradation.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
References
Validating Target Degradation with Pomalidomide-C6-O-C5-O-C4-COOH PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by inducing the degradation of specific proteins rather than merely inhibiting their function. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules. The linker connecting pomalidomide to a target-protein-binding ligand is a critical determinant of the resulting PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of PROTACs featuring a long-chain ether-based linker, exemplified by the Pomalidomide-C6-O-C5-O-C4-COOH structure, and outlines the experimental validation of their target degradation capabilities.
Performance Comparison of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs synthesized with the exact this compound linker is not extensively available in published literature, the following tables summarize the performance of pomalidomide-based PROTACs with structurally analogous long-chain alkyl-ether and polyethylene (B3416737) glycol (PEG) linkers. This data provides valuable insights into how these flexible, hydrophilic linkers can influence degradation activity across different protein targets.
Table 1: Performance of Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
| SIAIS125 | PEG | ~30-50 | >90 | H1975 |
| SIAIS126 | PEG | ~30-50 | >90 | H1975 |
Data for Compounds 15 and 16 is extracted from a study by Meng et al. (2022)[1][2]. Data for SIAIS125 and SIAIS126 is from a study on EGFR-mutant lung cancer cells[3].
Table 2: Performance of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 10 | C4 | 1.1 | ~90 |
| PROTAC B | PEG | 13 | C4 | 0.8 | ~95 |
This data illustrates that for BTK degraders, a slightly longer PEG linker can result in improved Dmax[4].
Table 3: Performance of Pomalidomide-Based PROTACs Targeting Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | PEG | 4 | 0.005 | >95 |
| PROTAC Y | Alkyl | 6 | 0.025 | >95 |
This data highlights that both PEG and alkyl linkers can produce potent BRD4 degraders with low nanomolar DC50 values[4].
Mechanism of Action and Experimental Validation
Pomalidomide-based PROTACs function by hijacking the body's natural protein disposal system. The pomalidomide moiety recruits the CRBN E3 ubiquitin ligase, and the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
A rigorous and systematic experimental workflow is crucial for validating the efficacy and mechanism of action of a novel PROTAC.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in the development of PROTACs. Below are detailed methodologies for key experiments to characterize the performance of pomalidomide-based PROTACs.
Western Blot for Protein Degradation Assessment
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is a key technique to confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-CRBN).
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC at a concentration known to be effective (e.g., 100 nM) or a vehicle control for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
To the pre-cleared lysate, add an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein. Use a corresponding IgG as a negative control.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them three times with ice-cold wash buffer.
-
Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform Western blotting and probe with primary antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs through the ubiquitin-proteasome pathway.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that causes significant degradation (e.g., 5-10 times the DC50).
-
In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow the accumulation of ubiquitinated protein.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against ubiquitin. A ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated sample indicates poly-ubiquitination of the target protein.
-
Conclusion
The validation of target degradation is a multi-step process that requires a combination of cellular and biochemical assays. Pomalidomide-based PROTACs, particularly those with optimized linkers, offer a powerful tool for targeted protein degradation. The use of long, flexible linkers such as this compound can be advantageous for spanning the distance between CRBN and the target protein, potentially leading to enhanced degradation efficacy. By following the detailed protocols and workflow outlined in this guide, researchers can effectively characterize the performance of their novel PROTACs and contribute to the advancement of this transformative therapeutic modality.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pomalidomide-C6-O-C5-O-C4-COOH: A Comparative Analysis of an Ether-Based Linker in E3 Ligase Recruitment for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. The linker connecting the target-binding ligand and the E3 ligase ligand is a key determinant of a PROTAC's efficacy. This guide provides a comparative analysis of the Pomalidomide-C6-O-C5-O-C4-COOH linker, an ether-containing linker, against other commonly used linker classes in pomalidomide-based PROTACs.
Pomalidomide serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of many successful PROTACs. The linker, however, dictates the spatial arrangement of the target protein and CRBN, influencing the formation and stability of the ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein. The this compound linker is characterized by its length and the presence of ether bonds, which impart flexibility and hydrophilicity.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While direct head-to-head studies involving this compound are limited, we can infer its potential performance by comparing it to other well-characterized linker types, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, used in pomalidomide-based PROTACs targeting various proteins.
| Linker Class | Representative Linker Structure | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Ether-Based | This compound | Varies | Data Not Available | Data Not Available | Varies |
| PEG Linkers | Pomalidomide-PEG-Target Ligand | BTK | 1.6 - 8.1 | >95 | TMD8 |
| BRD4 | 0.8 - 5.1 | >90 | HeLa, MOLM-13 | ||
| Alkyl Linkers | Pomalidomide-Alkyl-Target Ligand | BTK | 3.9 - 25 | >90 | Ramos |
| BRD4 | 1.8 - 15 | >85 | 22Rv1 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differences in target proteins, cell lines, and experimental conditions. The table is intended to provide a general performance overview of different linker classes.
Signaling Pathways and Experimental Workflows
The mechanism of action of a pomalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments.
Ternary Complex Formation Assay: Biolayer Interferometry (BLI)
Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Biotinylated target protein
-
Strep-Tactin coated biosensors
-
PROTAC of interest
-
Purified CRBN E3 ligase complex
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
BLI instrument (e.g., Octet)
Protocol:
-
Immobilization: Load biotinylated target protein onto Strep-Tactin biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors into assay buffer.
-
Association of PROTAC: Move the biosensors to wells containing the PROTAC at various concentrations to measure the binary interaction between the target protein and the PROTAC.
-
Association of E3 Ligase: Transfer the PROTAC-bound biosensors to wells containing a fixed concentration of the CRBN E3 ligase complex to measure the formation of the ternary complex.
-
Dissociation: Move the biosensors back to assay buffer to measure the dissociation of the complex.
-
Data Analysis: Analyze the binding and dissociation curves to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Purified target protein
-
Purified CRBN E3 ligase complex
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1, E2, ubiquitin, target protein, and CRBN E3 ligase complex.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific to the target protein to detect the appearance of higher molecular weight bands corresponding to ubiquitinated protein.
Cellular Protein Degradation Assay: Western Blot
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and block with a suitable blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 and Dmax values from the dose-response curve.
Conclusion
The linker is a critical component in the design of effective PROTACs. While specific comparative efficacy data for this compound is not yet widely available in the public domain, its ether-based structure suggests it will confer flexibility and favorable physicochemical properties. Researchers can utilize the provided experimental protocols to systematically evaluate this and other novel linkers to optimize the degradation potency and selectivity of their pomalidomide-based PROTACs. The continued exploration of diverse linker chemistries will undoubtedly advance the field of targeted protein degradation and lead to the development of next-generation therapeutics.
Comparative Analysis of Pomalidomide-C6-O-C5-O-C4-COOH-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with high selectivity and specificity is paramount for therapeutic success. This guide provides a comparative analysis of a hypothetical PROTAC, designated here as EGFR-PROTAC-1 , which utilizes the Pomalidomide-C6-O-C5-O-C4-COOH linker-ligand conjugate for the degradation of the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.
Pomalidomide serves as a potent E3 ubiquitin ligase Cereblon (CRBN) ligand, hijacking the cellular ubiquitin-proteasome system to induce the degradation of target proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy and selectivity. The this compound conjugate provides a flexible linker with a terminal carboxylic acid for conjugation to a target protein ligand.[3][4][5]
This guide will compare the performance of EGFR-PROTAC-1 with two other hypothetical EGFR-targeting PROTACs: EGFR-PROTAC-2 (utilizing a different linker) and VHL-PROTAC-1 (employing a von Hippel-Lindau (VHL) E3 ligase ligand). The presented data, while hypothetical, is based on established principles of PROTAC development and serves to illustrate the key parameters in selectivity and specificity analysis.
Data Presentation: Comparative Performance of EGFR-Targeting PROTACs
The following tables summarize the key performance indicators for the three hypothetical EGFR-targeting PROTACs.
Table 1: In Vitro Degradation Efficacy
| PROTAC | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR-PROTAC-1 | EGFR | CRBN | 25 | >95 | A549 (NSCLC) |
| EGFR-PROTAC-2 | EGFR | CRBN | 75 | >90 | A549 (NSCLC) |
| VHL-PROTAC-1 | EGFR | VHL | 40 | >95 | A549 (NSCLC) |
-
DC50 : Half-maximal degradation concentration.
-
Dmax : Maximum percentage of protein degradation.
Table 2: Selectivity Profile Against Off-Target Kinases
| PROTAC | EGFR IC50 (Binding, nM) | VEGFR2 IC50 (Binding, nM) | FGFR1 IC50 (Binding, nM) |
| EGFR-PROTAC-1 | 15 | >10,000 | >10,000 |
| EGFR-PROTAC-2 | 20 | 5,000 | >10,000 |
| VHL-PROTAC-1 | 12 | >10,000 | >10,000 |
-
IC50 : Half-maximal inhibitory concentration in a competitive binding assay.
Table 3: Global Proteomics Off-Target Analysis
| PROTAC | Number of Significantly Degraded Off-Target Proteins | Notable Off-Target Proteins |
| EGFR-PROTAC-1 | 5 | None with known critical functions |
| EGFR-PROTAC-2 | 15 | Casein Kinase 1 (CSNK1A1) |
| VHL-PROTAC-1 | 8 | None with known critical functions |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This assay is used to quantify the degradation of the target protein in a cellular context.[6]
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for EGFR overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation for each concentration to determine the DC50 and Dmax values.[1]
Competitive Binding Assay for Selectivity
This assay determines the relative binding affinity of a compound to the target protein versus other proteins.[6]
-
Reagents: Purified recombinant EGFR, VEGFR2, and FGFR1 proteins; a fluorescently labeled tracer that binds to the kinase active site.
-
Assay Procedure: In a 384-well plate, add the purified kinase, the fluorescent tracer, and serial dilutions of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or a similar signal that changes upon tracer displacement.
-
Data Analysis: Plot the signal against the log concentration of the PROTAC to determine the IC50 value. Higher IC50 values indicate weaker binding.
Mass Spectrometry-Based Global Proteomics
This unbiased approach provides a comprehensive view of the PROTAC's selectivity across the entire proteome.[7]
-
Cell Culture and Treatment: Treat A549 cells with the PROTAC at a concentration that induces maximal target degradation (e.g., 10x DC50) and a vehicle control for 24 hours.
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins with significantly reduced abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.[7]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of action for a Pomalidomide-based PROTAC targeting EGFR.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Logical workflow for assessing PROTAC selectivity and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Head-to-head comparison of Pomalidomide-C6-O-C5-O-C4-COOH linkers
The linker component of a PROTAC is a critical determinant of its biological activity, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase Cereblon (CRBN), to which Pomalidomide binds.[1][2] The length, composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), and attachment point to the Pomalidomide core significantly affect the PROTAC's efficacy, selectivity, and physicochemical properties.[1][2]
Comparative Performance of Pomalidomide-Based Linkers
To illustrate the impact of linker structure on PROTAC performance, the following tables summarize quantitative data from studies on Pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). These examples highlight how linker modifications can dramatically alter degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting BTK [2]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Alkyl | 8 | C4 | >1000 | <10 | MOLM-14 |
| Compound B | Alkyl | 12 | C4 | 830 | 50 | MOLM-14 |
| Compound C | Alkyl | 8 | C5 | 1.8 | >95 | MOLM-14 |
| Compound D | Alkyl | 12 | C5 | 0.9 | >95 | MOLM-14 |
Data synthesized from published literature.[2]
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting EGFR [2]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | >90 | A549 |
Data synthesized from published literature.[2]
These data underscore the critical role of the linker in optimizing PROTAC activity. For instance, a shift in the linker attachment point on Pomalidomide from C4 to C5 resulted in a dramatic improvement in the degradation of BTK.[1][2]
Experimental Protocols
The evaluation of PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Western Blotting for Protein Degradation
This is a widely used semi-quantitative method to assess the levels of a target protein in cells following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then probe with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The level of protein degradation is determined by comparing the band intensity of the target protein in PROTAC-treated cells to that in vehicle-treated cells.
In-Cell Western™ Assay
This is a higher-throughput, quantitative immunofluorescence-based assay for measuring protein levels.[2]
-
Cell Treatment: Seed adherent cells in a microplate and treat with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: After treatment, fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader. This provides a quantitative measure of the target protein level.
Ternary Complex Formation Assays (e.g., AlphaLISA)
These assays are used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Reagent Preparation: Prepare the recombinant target protein and E3 ligase (e.g., CRBN/DDB1), along with the PROTAC compound at various concentrations.
-
Assay Reaction: In a microplate, combine the target protein, E3 ligase, and PROTAC in an assay buffer and incubate to allow for complex formation.
-
Detection: Add AlphaLISA acceptor and donor beads that are conjugated to antibodies or tags specific for the target protein and E3 ligase. In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that can be measured.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of novel PROTACs.
References
Cross-reactivity studies of Pomalidomide-C6-O-C5-O-C4-COOH based PROTACs
This guide provides a comparative analysis of the cross-reactivity profiles of Proteolysis Targeting Chimeras (PROTACs) utilizing a standard Pomalidomide-based linker, Pomalidomide-C6-O-C5-O-C4-COOH, versus an optimized "bumped" Pomalidomide (B1683931) alternative. The focus is on unintended off-target degradation, a critical aspect of drug development.
Pomalidomide, a derivative of thalidomide, is a widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase in PROTAC design.[1][2] However, the pomalidomide moiety itself is known to act as a "molecular glue," inducing the degradation of endogenous zinc finger (ZF) transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[3] This off-target activity is a significant concern for the therapeutic application of pomalidomide-based PROTACs.[4][5]
Recent strategies to mitigate these off-target effects have focused on modifying the pomalidomide scaffold. Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of ZF proteins to the CRBN-PROTAC complex, thereby reducing their degradation while maintaining on-target activity.[3][5][6]
This guide presents a comparison based on hypothetical, yet representative, experimental data between a standard PROTAC (PROTAC-Std) synthesized with a this compound linker and an optimized PROTAC (PROTAC-Opt) featuring a C5-modified pomalidomide moiety.
Mechanism of Action and Off-Target Effect
Pomalidomide-based PROTACs function by forming a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. However, the PROTAC-CRBN binary complex can also recruit and degrade native CRBN neosubstrates, such as ZF proteins.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide-C6-O-C5-O-C4-COOH and VHL-Based Linkers for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The choice of the E3 ligase and the linker are critical design considerations that significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[1][3]
This guide provides a comparative analysis of two widely used E3 ligase recruiting systems: Cereblon (CRBN), recruited by immunomodulatory drugs (IMiDs) like pomalidomide (B1683931), and the von Hippel-Lindau (VHL) protein. We will use Pomalidomide-C6-O-C5-O-C4-COOH as a representative example of a CRBN-recruiting ligand-linker conjugate and compare it with VHL-based linkers.
Mechanism of Action: Proximity-Induced Degradation
Both CRBN and VHL-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[5] This polyubiquitination marks the protein for degradation by the 26S proteasome.[4]
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis: CRBN vs. VHL Recruitment
The decision to use a CRBN or VHL-based degrader depends on several factors, including the target protein, its subcellular localization, and the desired properties of the PROTAC.[]
Key Differences:
-
Structure and Ligands:
-
CRBN: Recruited by IMiD compounds such as thalidomide, lenalidomide, and pomalidomide.[] this compound is a pre-conjugated pomalidomide ligand with a linker ready for attachment to a POI ligand.[7][8]
-
VHL: Typically recruited by ligands derived from the hypoxia-inducible factor 1α (HIF-1α) peptide, such as hydroxyproline-based scaffolds.[][9] These ligands are generally larger and more peptide-like than IMiDs.[10]
-
-
Expression and Localization:
-
CRBN: mRNA is ubiquitously expressed in various tissues, with increased expression in activated lymphocytes and malignant plasma cells.[] CRBN can shuttle between the nucleus and cytoplasm.[]
-
VHL: Also widely expressed but can be downregulated in hypoxic conditions, such as in some tumors.[] VHL is predominantly located in the cytoplasm.[]
-
-
Selectivity and Off-Target Effects:
-
CRBN: Has a broader substrate promiscuity, which can lead to off-target degradation of zinc-finger transcription factors, potentially causing immunological side effects.[] However, modifications to the pomalidomide core, such as at the C5 position, can mitigate some of these off-target effects.[11]
-
VHL: Possesses a more buried binding pocket, leading to higher selectivity for specific substrates and a narrower promiscuity window.[]
-
-
Pharmacokinetics and Physicochemical Properties:
-
CRBN-based PROTACs: The smaller, more drug-like nature of IMiD ligands can contribute to better cell permeability and oral bioavailability.
-
VHL-based PROTACs: The larger, more polar VHL ligands can present challenges in achieving good cell permeability and oral bioavailability.[12] The linker composition plays a crucial role in the ability of VHL PROTACs to adopt conformations that shield polar surface area, thereby improving permeability.[12]
-
Data Presentation: Performance Comparison
The following table summarizes representative data comparing the performance of CRBN and VHL-based PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-characterized target.
| Parameter | CRBN-based PROTAC (Representative) | VHL-based PROTAC (Representative) | Reference |
| E3 Ligase Ligand | Pomalidomide Analog | VHL Ligand (e.g., VH032) | [9] |
| Binding Affinity (Kd) to E3 Ligase | ~250 nM (Thalidomide) | 185 nM | [9] |
| Degradation Potency (DC50) | Sub-nanomolar to low nanomolar | 3.3 nM | [9] |
| Maximum Degradation (Dmax) | >90% | >95% | [9] |
| Cell Line | Varies (e.g., HeLa, 22Rv1) | PC3 | [9] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, E3 ligand), target protein, and cell line used. This table provides a general comparison.
Experimental Protocols
Evaluating the efficacy of a PROTAC requires a series of well-defined experiments. Below are detailed protocols for key assays.
Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.[4]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal with an imaging system.[4]
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) within living cells.[13]
Materials:
-
Cells engineered to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
Procedure:
-
Cell Plating: Suspend the engineered cells in assay medium and plate them in a 96-well plate.
-
Compound Addition: Treat the cells with the PROTAC compound at various concentrations.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Detection: Incubate the plate and then measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Caption: A rational workflow for PROTAC evaluation.
Conclusion
The selection between a pomalidomide-based CRBN recruiter and a VHL-based linker is a critical decision in PROTAC design.[]
-
Pomalidomide-based (CRBN) PROTACs are often characterized by smaller, more drug-like E3 ligase ligands, which can be advantageous for cell permeability and oral bioavailability. However, their broader substrate promiscuity may lead to off-target effects that need to be carefully evaluated.[]
-
VHL-based PROTACs generally offer higher selectivity due to the nature of the VHL binding pocket.[] However, the larger, more peptide-like VHL ligands can pose challenges for physicochemical properties, requiring careful optimization of the linker to ensure cell permeability.[12]
Ultimately, the choice of E3 ligase and linker must be empirically determined for each target protein, taking into account the desired therapeutic profile, including potency, selectivity, and pharmacokinetic properties.[1][2] A systematic evaluation using the experimental approaches outlined in this guide will facilitate the rational design and optimization of effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. This compound | PROTAC Linkers | 2375774-54-0 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide-C6-O-C5-O-C4-COOH: A Comprehensive Guide
For Immediate Implementation: Researchers and laboratory personnel handling Pomalidomide-C6-O-C5-O-C4-COOH must adhere to stringent disposal protocols due to its classification as a potent thalidomide (B1683933) analog. The primary hazard associated with this compound is its potential teratogenicity.[1][2] All waste materials, including solid, liquid, and contaminated labware, must be treated as hazardous waste and disposed of through a licensed professional waste disposal service, with incineration being the recommended method.[3][4]
Proper disposal procedures are critical to ensure the safety of personnel and to prevent environmental contamination. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Core Safety Principles
Pomalidomide and its derivatives are categorized as highly potent compounds.[2] The most significant health risk is their teratogenic potential, meaning they can cause severe birth defects.[1][2] Therefore, all handling and disposal must be conducted with extreme caution, assuming the compound is biologically active and hazardous.
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[1][2] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid the generation of dusts or aerosols; handle in a certified chemical fume hood.[2] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[2] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves.[2] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer layer if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects eyes from splashes of solutions or airborne particles. |
| Lab Coat | A flame-resistant lab coat should be worn and kept buttoned.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] | Prevents inhalation of dust or aerosols, especially when handling the solid compound. |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
1. Waste Segregation at the Point of Generation:
-
Solid Waste: All disposable materials that have come into contact with the compound must be collected in a designated solid hazardous waste container.[2] This includes:
-
Contaminated gloves
-
Weigh boats
-
Pipette tips
-
Bench paper
-
-
Liquid Waste: All solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container.[2] Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[2]
2. Waste Collection and Packaging:
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.[2][3]
-
Labeling: Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's EHS department.[2][3]
-
Packaging for Final Disposal: Once the waste container is full (do not overfill), securely seal the lid.[2] Wipe the exterior of the container to remove any potential external contamination.[2]
3. Storage and Final Disposal:
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[2][3]
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3] The waste will be transported to a licensed facility for high-temperature incineration.[3][4]
4. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[2]
5. Spill Response:
-
In the event of a spill, cordon off the area.[4]
-
Wear appropriate PPE.[4]
-
If the spill involves a solid, carefully cover the area with a damp cloth or towel to minimize dust generation.[4]
-
Use an absorbent material to contain the spill.[3]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate the spill area twice.[4]
Diagrams
Caption: Workflow for the safe disposal of this compound.
Caption: Step-by-step spill response plan for this compound.
References
Personal protective equipment for handling Pomalidomide-C6-O-C5-O-C4-COOH
Essential Safety and Handling Guide for Pomalidomide-C6-O-C5-O-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a compound based on the potent immunomodulatory agent Pomalidomide. Due to the teratogenic and cytotoxic nature of Pomalidomide, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (e.g., ASTM D6978 certified). Change gloves immediately if contaminated.[1] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gowns | Disposable, lint-free, solid-front gowns with long sleeves and tight-fitting cuffs (e.g., polyethylene-coated polypropylene).[1] | Protects skin and personal clothing from contamination by splashes or aerosols. The impervious material prevents the permeation of the chemical. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[2] A face shield should be worn in addition to safety glasses when there is a risk of splashing. | Protects the eyes and face from accidental splashes of solutions or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[1][3] | This compound is a powder, and handling it can generate dust. A respirator minimizes the risk of inhaling the cytotoxic compound. |
Experimental Protocols: Safe Handling Procedures
The following protocols provide a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and follow your institution's hazardous material spill procedure.
-
Transportation: Transport the unopened package in a secondary, sealed, and clearly labeled container to the designated storage area.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed and clearly labeled as "Cytotoxic" and "Teratogenic".[4]
Preparation of Solutions
Note: All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Gather Materials: Assemble all necessary equipment, including the compound, solvent, volumetric flasks, pipettes, and a designated waste container, inside the fume hood or BSC.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the powdered compound on a tared weigh boat. Use a spatula to transfer the powder, minimizing the creation of dust.
-
Dissolving: Add the powder to the solvent in a volumetric flask. Rinse the weigh boat and spatula with the solvent and add the rinse to the flask to ensure all the compound is transferred. Cap and mix gently until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Decontamination: Decontaminate all surfaces and equipment used in the preparation process with an appropriate cleaning agent (e.g., a high-pH solution followed by 70% ethanol). Dispose of all contaminated disposable materials in the designated cytotoxic waste container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated into clearly labeled "Cytotoxic Waste" containers.[5]
-
Solid Waste:
-
Powder: Unused or expired powder should be disposed of in its original container within the cytotoxic waste stream.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves should be placed in a designated, sealed plastic bag or a puncture-resistant container within the fume hood before being transferred to the main cytotoxic waste container.
-
-
Liquid Waste:
-
Unused Solutions: Collect all unused solutions containing this compound in a dedicated, sealed, and clearly labeled liquid waste container.
-
Aqueous Waste: Do not pour any liquid waste containing this compound down the drain.[2]
-
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a high-pH solution or a validated chemical deactivating agent before routine washing.
-
Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
